molecular formula C25H34N6O B15609461 INCB38579

INCB38579

Cat. No.: B15609461
M. Wt: 434.6 g/mol
InChI Key: LZOCXAJJOQPLKB-UHFFFAOYSA-N
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Description

INCB38579 is a useful research compound. Its molecular formula is C25H34N6O and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34N6O

Molecular Weight

434.6 g/mol

IUPAC Name

1-[7-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-cyclopentylethanone

InChI

InChI=1S/C25H34N6O/c1-29-10-12-30(13-11-29)23-16-22(27-25(26)28-23)20-7-6-19-8-9-31(17-21(19)15-20)24(32)14-18-4-2-3-5-18/h6-7,15-16,18H,2-5,8-14,17H2,1H3,(H2,26,27,28)

InChI Key

LZOCXAJJOQPLKB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

INCB062079: A Deep Dive into a Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug INCB062079, focusing on its molecular target, mechanism of action, and preclinical and clinical evaluation. The information is curated to support researchers and professionals in the field of oncology and drug development.

Executive Summary

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the pathogenesis of various cancers, most notably hepatocellular carcinoma (HCC) with FGF19 gene amplification.[3][4][5] INCB062079 covalently binds to a unique cysteine residue (Cys552) in the active site of FGFR4, leading to the inhibition of its kinase activity and downstream signaling pathways.[1][3] This targeted approach has demonstrated anti-tumor efficacy in preclinical models and has been evaluated in a Phase I clinical trial.

The Molecular Target: FGFR4

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its primary ligand, Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various physiological processes, including bile acid metabolism.[2][5] However, aberrant activation of the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of cancers.[3][4] Amplification of the FGF19 gene, leading to its overexpression, is observed in approximately 10% of hepatocellular carcinomas.[3][4] This results in constitutive activation of FGFR4, promoting tumor cell proliferation, survival, and angiogenesis.[1][4]

Mechanism of Action

INCB062079 is designed as a highly selective and irreversible inhibitor of FGFR4. Its mechanism of action is centered on the covalent modification of Cysteine 552 (Cys552), a non-conserved amino acid residue within the ATP-binding pocket of FGFR4.[1][3] This targeted covalent inhibition leads to the blockade of FGFR4 autophosphorylation and the subsequent inactivation of downstream signaling cascades.[1][3]

Signaling Pathway

The binding of FGF19 to the FGFR4/β-klotho co-receptor complex initiates a signaling cascade that promotes cell proliferation and survival. INCB062079 effectively abrogates this pathway.

FGF19_FGFR4_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGFR4 FGFR4 P P FGFR4->P Autophosphorylation b-klotho β-klotho FGF19 FGF19 FGF19->FGFR4 Ras Ras P->Ras PI3K PI3K P->PI3K STAT STAT P->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation INCB062079 INCB062079 INCB062079->FGFR4 Covalent Inhibition (Cys552)

Figure 1: FGF19-FGFR4 Signaling Pathway and INCB062079 Inhibition.

Quantitative Preclinical Data

INCB062079 has demonstrated potent and selective inhibition of FGFR4 in a variety of preclinical assays.

ParameterValueAssay TypeReference
IC50 1.2 nMBiochemical Assay[6]
Selectivity vs. FGFR1/2/3 >250-foldBiochemical Assay[3]
Selectivity vs. Kinase Panel >800-foldBiochemical Assay[3]
EC50 (FGF19-dependent cells) <200 nMCell-based Assay[3][6]
EC50 (FGF19-independent cells) >5000 nMCell-based Assay[3][6]
In Vivo Efficacious Dose 10-30 mg/kg BIDXenograft Models[3]

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize INCB062079.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of INCB062079 against FGFR4.

Methodology: A common method is a luminescence-based kinase assay, such as ADP-Glo™.

  • Reaction Setup: Recombinant human FGFR4 enzyme is incubated with a specific substrate and ATP in a kinase assay buffer.

  • Inhibitor Addition: Serial dilutions of INCB062079 are added to the reaction mixture.

  • Kinase Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

biochemical_assay Start Start Reaction_Mix Prepare Reaction Mix: FGFR4 Enzyme Substrate ATP Start->Reaction_Mix Add_Inhibitor Add INCB062079 (Serial Dilutions) Reaction_Mix->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_RT Incubate at RT Add_ADP_Glo->Incubate_RT Add_Detection_Reagent Add Kinase Detection Reagent Incubate_RT->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze End End Analyze->End

Figure 2: Workflow for a typical biochemical kinase assay.
Cellular Autophosphorylation Assay

Objective: To assess the ability of INCB062079 to inhibit FGFR4 autophosphorylation in a cellular context.

Methodology: Western blotting is a standard technique for this purpose.

  • Cell Culture: Human hepatocellular carcinoma (HCC) cell lines with known FGF19 amplification (e.g., Hep3B, Huh7) are cultured to a suitable confluency.

  • Serum Starvation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of INCB062079 for a defined period.

  • Ligand Stimulation: Cells are then stimulated with recombinant human FGF19 to induce FGFR4 autophosphorylation.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FGFR4 (p-FGFR4) and total FGFR4.

  • Detection and Analysis: The bands are visualized, and the signal intensity is quantified to determine the extent of inhibition of FGFR4 phosphorylation.

Cell Viability Assay

Objective: To evaluate the effect of INCB062079 on the proliferation of cancer cell lines.

Methodology: Assays such as CellTiter-Glo® or MTS are commonly used.

  • Cell Seeding: Cancer cell lines with and without FGF19-FGFR4 pathway dependency are seeded in multi-well plates.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of INCB062079 concentrations.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.

  • Signal Measurement: The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured.

  • Data Analysis: The EC50 value is determined by plotting cell viability against the drug concentration.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of INCB062079 in a living organism.

Methodology: Subcutaneous xenograft models in immunocompromised mice are frequently utilized.

  • Cell Implantation: HCC cells with FGF19 amplification are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once tumors reach a predetermined volume, mice are randomized into vehicle control and treatment groups. INCB062079 is administered orally at various doses (e.g., 10-30 mg/kg, twice daily).[3]

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess target engagement and downstream pathway modulation.

  • Efficacy Evaluation: The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group.

Covalent Target Engagement Proteomics

Objective: To confirm the covalent binding of INCB062079 to Cys552 of FGFR4.

Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based proteomic approach is employed.

  • Sample Preparation: Cells or tissues treated with INCB062079 are lysed, and the proteome is extracted.

  • Protein Digestion: Proteins are digested into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides. The mass shift corresponding to the adduction of INCB062079 to the peptide containing Cys552 is specifically looked for to confirm covalent binding.

Clinical Evaluation

A first-in-human, Phase I clinical trial (NCT03144661) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of INCB062079 in patients with advanced solid tumors, including HCC.[2][7] The study involved a dose-escalation phase starting at 10 mg once daily.[7][8] While the trial was terminated early due to slow patient accrual, it provided valuable insights into the clinical profile of INCB062079.[2] The most common treatment-related adverse event was diarrhea.[7][8] Pharmacodynamic assessments showed evidence of target engagement, with increases in plasma FGF19 and bile acid synthesis markers.[7][8]

Conclusion

INCB062079 is a selective, covalent inhibitor of FGFR4 that has shown promise in preclinical models of cancers driven by aberrant FGF19-FGFR4 signaling. Its well-defined mechanism of action and targeted approach represent a rational strategy for treating a genetically defined subset of patients. While clinical development was halted, the data generated for INCB062079 contribute significantly to the understanding of FGFR4 as a therapeutic target in oncology.

References

INCB062079: A Technical Guide to the Irreversible FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB062079 is an orally bioavailable, potent, and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Dysregulation of the FGF19-FGFR4 signaling axis has been identified as an oncogenic driver in a subset of solid tumors, particularly hepatocellular carcinoma (HCC).[3][4] INCB062079 covalently binds to a unique cysteine residue (Cys552) in the active site of FGFR4, leading to the inhibition of its kinase activity and downstream signaling pathways involved in cell proliferation and survival.[1][2] Preclinical studies demonstrated significant anti-tumor efficacy in models with FGF19-FGFR4 pathway activation. A first-in-human Phase I clinical trial (NCT03144661) established a manageable safety profile and showed evidence of target engagement, though the study was terminated early due to slow patient accrual before a maximum tolerated dose was determined.[4][5] This guide provides a comprehensive technical overview of INCB062079, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Core Concepts and Mechanism of Action

INCB062079 is a small molecule designed for targeted cancer therapy. Its primary mechanism involves the specific and irreversible inhibition of the FGFR4 tyrosine kinase.

  • Target Specificity: The selectivity of INCB062079 for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is attributed to its covalent binding mechanism. It specifically targets the Cys552 residue within the FGFR4 active site, a residue not conserved among the other FGFR isoforms.[1]

  • Irreversible Inhibition: By forming a covalent bond, INCB062079 permanently inactivates the FGFR4 enzyme. This leads to a sustained blockade of the signaling pathway.

  • Downstream Signaling Blockade: Upon binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[3] INCB062079's inhibition of FGFR4 autophosphorylation effectively blocks these subsequent pathways, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[1][3]

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor P1 Receptor Dimerization & Autophosphorylation FGFR4->P1 INCB062079 INCB062079 INCB062079->P1 Irreversibly Inhibits (at Cys552) FRS2 FRS2 P1->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K/Akt Pathway GRB2->PI3K RAS Ras/Raf/MAPK Pathway GRB2->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Figure 1: Mechanism of Action of INCB062079 on the FGFR4 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for INCB062079 from preclinical and clinical investigations.

Table 1: Preclinical In Vitro Activity
ParameterValueCell Lines/ConditionsReference
IC50 (FGFR4) 1.2 nMBiochemical kinase assay[Source Not Found]
Selectivity >250-fold vs. FGFR1/2/3Biochemical kinase assays[Source Not Found]
EC50 < 200 nMHCC cell lines with FGF19 amplification[Source Not Found]
EC50 > 5000 nMCells without FGF19-FGFR4 dependence[Source Not Found]
Table 2: Clinical Trial Overview (NCT03144661)
ParameterDescriptionReference
Study Phase Phase I[4][5]
Patient Population 23 patients with advanced solid tumors (11 hepatobiliary, 9 ovarian, 3 other)[5]
Dosing Regimen Oral, once daily (QD) or twice daily (BID), starting at 10 mg QD[4][5]
Primary Objective Determine safety, tolerability, and Maximum Tolerated Dose (MTD)[4][5]
Study Status Terminated (due to slow patient accrual)[4]
MTD Not established[4][5]
Table 3: Clinical Pharmacokinetics & Pharmacodynamics
ParameterObservationReference
Pharmacokinetics Generally dose-proportional exposure[4][5]
Time to Max. Conc. (Tmax) 2–3 hours post-dose[6]
Half-life (t1/2) Approx. 6 hours at steady-state[6]
Pharmacodynamics Increased plasma FGF19 and serum C4/bile acids with exposure, consistent with target inhibition[4][5]
Table 4: Clinical Safety and Efficacy (NCT03144661)
ParameterObservationReference
Most Common Adverse Event Diarrhea (60.9% of patients)[4][5]
Dose-Limiting Toxicities (DLTs) Grade 3 diarrhea, Grade 3 transaminitis (observed in 2 of 6 patients at 15 mg BID)[5]
DLT Mitigation Protocol amended to require baseline C4 < 40.9 ng/mL and prophylactic bile acid sequestrants[4][5]
Objective Response 1 Partial Response (ovarian cancer patient, 15 mg BID, duration 7.5 months)[4][5]
Disease Control 2 patients with Stable Disease[4][5]

Note: The chemical structure for INCB062079 is not publicly available in chemical databases or scientific literature at this time.

Experimental Protocols

While proprietary, step-by-step protocols for INCB062079 are not publicly available, this section outlines the general methodologies for the key experiments cited in the literature.

In Vitro FGFR4 Kinase Assay

Objective: To determine the direct inhibitory activity of INCB062079 on the FGFR4 enzyme.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human FGFR4 enzyme, a suitable kinase buffer (e.g., Tris, MgCl2, BSA, DTT), and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)).

  • Inhibitor Addition: Serial dilutions of INCB062079 are added to the reaction wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection: The amount of ATP consumed (or ADP produced) is quantified. A common method is the ADP-Glo™ Kinase Assay, which uses a luminescent signal that correlates with the amount of ADP generated.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration to calculate the IC50 value, representing the concentration of INCB062079 required to inhibit 50% of the FGFR4 kinase activity.

Cell-Based Proliferation Assay

Objective: To assess the effect of INCB062079 on the growth of cancer cell lines with and without FGF19-FGFR4 pathway activation.

General Protocol:

  • Cell Plating: Human cancer cell lines (e.g., HCC lines like Hep3B or HuH-7, which have FGF19 amplification) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of INCB062079.

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: The viability signal is normalized to untreated controls and plotted against inhibitor concentration to determine the EC50 value, the concentration that causes a 50% reduction in cell growth.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of INCB062079 in a living organism.

General Protocol:

  • Cell Implantation: Human HCC cells (e.g., Hep3B) are injected subcutaneously or orthotopically into the liver of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into vehicle control and treatment groups. INCB062079 is administered orally at various doses and schedules (e.g., once or twice daily).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula Volume = 1/2(Length x Width²) is commonly used.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition (TGI) is calculated.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated downstream proteins (e.g., p-ERK) to confirm target engagement.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation (Phase I) A1 Biochemical Kinase Assay A2 Cell-Based Proliferation Assay B1 HCC Xenograft Model Establishment A2->B1 Proceed if potent & selective B2 Oral Administration of INCB062079 B1->B2 B3 Tumor Volume Measurement B2->B3 C1 Patient Enrollment (Advanced Solid Tumors) B3->C1 Proceed if efficacious & well-tolerated C2 Dose Escalation (3+3 Design) C1->C2 C3 Safety, PK/PD & Efficacy Assessment C2->C3

Figure 2: Logical workflow for the development and evaluation of INCB062079.

Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of INCB062079 in patients and to confirm its biological effect on the target pathway.

General Protocol:

  • PK Sample Collection: Blood samples are collected from patients at multiple time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8 hours post-dose) during the first treatment cycle.[4]

  • Drug Quantification: Plasma concentrations of INCB062079 are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[4]

  • PK Parameter Calculation: The concentration-time data are used to calculate key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life).

  • PD Biomarker Sample Collection: Blood samples are collected to measure biomarkers indicative of FGFR4 inhibition.

  • PD Biomarker Analysis:

    • 7α-hydroxy-4-cholesten-3-one (C4): Serum C4, a precursor for bile acid synthesis, is expected to increase upon FGFR4 inhibition. Its levels are quantified by a validated LC-MS/MS assay.[4]

    • FGF19: Plasma FGF19 levels are also measured as they are part of the feedback loop regulated by FGFR4.[4]

  • Data Correlation: PK parameters are correlated with PD biomarker changes and clinical outcomes (safety and efficacy) to establish an exposure-response relationship.

Conclusion and Future Directions

INCB062079 is a well-characterized, potent, and selective irreversible inhibitor of FGFR4. Preclinical data strongly supported its development as a targeted therapy for cancers driven by the FGF19-FGFR4 axis. The first-in-human study confirmed that INCB062079 has a manageable safety profile and effectively engages its target in patients, as evidenced by pharmacodynamic biomarker changes.[4][5]

The clinical development of INCB062079 was halted due to the rarity of FGF19/FGFR4 alterations and subsequent slow patient accrual, which prevented the determination of a recommended Phase II dose.[4] However, the data gathered validate INCB062079 as a clinical-grade tool for studying the FGF19-FGFR4 signaling axis. The findings from this program underscore the importance of patient selection biomarkers (such as FGF19 amplification and baseline C4 levels) and proactive management of on-target toxicities like diarrhea for the successful development of FGFR4 inhibitors. Future research may focus on identifying novel cancer types dependent on this pathway or exploring combination therapies to enhance the efficacy of FGFR4 inhibition.

References

A Technical Guide to the FGF19-FGFR4 Signaling Pathway and the Selective Inhibitor INCB062079

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis, a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC). It details the mechanism of action and preclinical and clinical data for INCB062079, a potent and selective covalent inhibitor of FGFR4.

The FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling axis is a key regulator of bile acid homeostasis and plays a role in metabolism.[1][2] However, its aberrant activation is a known oncogenic driver in certain cancers, most notably in a subset of HCC characterized by amplification of the FGF19 gene.[1][3]

Mechanism of Activation

The activation of the pathway is a multi-component process initiated by the binding of the hormone-like ligand FGF19 to its high-affinity receptor, FGFR4.[1][2] This interaction is critically dependent on the presence of β-Klotho (KLB), a single-pass transmembrane protein that acts as an essential co-receptor, forming a complex with FGFR4 on the hepatocyte surface.[1][2]

The binding of FGF19 to the FGFR4-KLB complex induces the dimerization of the receptor, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation activates the receptor's kinase function, initiating downstream signaling cascades.[2]

Downstream Signaling Cascades

Once activated, FGFR4 serves as a docking site for various adaptor proteins and enzymes, leading to the stimulation of multiple downstream pathways that promote cell proliferation, survival, and migration.[1][3] The primary signaling cascades include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : Activated FGFR4 phosphorylates FGF Receptor Substrate 2 (FRS2), which then recruits the Growth factor receptor-bound protein 2 (GRB2).[1][2] This complex activates the RAS-MAPK cascade, a central pathway in regulating cell proliferation and differentiation.[1][3]

  • PI3K-AKT Pathway : The FRS2-GRB2 complex can also activate the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a critical regulator of cell survival, anti-apoptosis, and proliferation.[1][3][4]

  • Other Pathways : Additional signaling molecules, including PLCγ, GSK3β/β-catenin, and STAT3, have also been reported to be modulated by FGFR4 activation, contributing to its oncogenic effects.[1][5]

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4_inactive FGFR4 FGF19->FGFR4_inactive Binds KLB β-Klotho KLB->FGFR4_inactive FGFR4_active p-FGFR4 FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates FRS2_p p-FRS2 GRB2 GRB2 FRS2_p->GRB2 Recruits PI3K PI3K FRS2_p->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Diagram 1: The FGF19-FGFR4 signaling cascade.

INCB062079: A Selective FGFR4 Inhibitor

INCB062079 is an orally bioavailable, potent, and selective inhibitor of FGFR4 developed for the treatment of cancers with aberrant FGF19-FGFR4 signaling.[6][7]

Mechanism of Action

INCB062079 functions as an irreversible, covalent inhibitor.[6][8] Its high selectivity is achieved by specifically targeting a unique cysteine residue (Cys552) located within the active site of FGFR4.[6][8] This residue is not conserved in other FGFR family members (FGFR1, FGFR2, FGFR3), which allows INCB062079 to exhibit minimal activity against them.[8] By forming a covalent bond with Cys552, the drug permanently blocks the autophosphorylation and subsequent activation of FGFR4, thereby inhibiting all downstream signaling and leading to the suppression of tumor cell proliferation in cancers dependent on this pathway.[6][8]

Preclinical Data

Extensive preclinical studies have demonstrated the potent and selective activity of INCB062079 both in vitro and in vivo.

Table 1: Biochemical and Cellular Activity of INCB062079

Parameter Value Target / Cell Line Notes
IC50 1.2 nM FGFR4 Kinase Potent direct inhibition of the enzyme.[9]
Selectivity >250-fold vs. FGFR1/2/3 High selectivity over other FGFR family members.[8][10]
Selectivity >800-fold vs. Large Kinase Panel High selectivity across the kinome.[8]
EC50 < 200 nM FGF19-amplified HCC cells Potent inhibition of cell growth in dependent lines.[8][9]

| EC50 | > 5000 nM | Cells without FGF19-FGFR4 dependence | Selective activity against target-positive cells.[8] |

Table 2: In Vivo Efficacy of INCB062079 in HCC Models

Model Type Dosing Efficacy Reference
Subcutaneous Xenografts 10-30 mg/kg BID, oral Dose-dependent tumor growth inhibition and significant regressions. [8]
Patient-Derived Xenografts (PDX) Tolerated doses Reduced tumor growth by 50-66% in FGF19-amplified models. [10]
Orthotopic HCC Model Tolerated doses Significant inhibition of primary tumor growth. [9]

| Combination Therapy | INCB062079 + Sorafenib (B1663141) | Enhanced/additive antitumor efficacy compared to either agent alone. |[9][10] |

Table 3: Pharmacodynamic (PD) Biomarker Modulation by INCB062079

Biomarker Location Change Significance
p-FGFR4 Tumor Direct evidence of target inhibition in vivo.[8]
Alpha-fetoprotein (AFP) Plasma A surrogate marker for tumor response in AFP-secreting HCC models.[9][10]
CYP7A1 mRNA Liver On-target inhibition of FGFR4 in the liver, relieving suppression of the rate-limiting enzyme in bile acid synthesis.[10]
7α-hydroxy-4-cholesten-3-one (C4) Serum A direct downstream product of CYP7A1 activity, serving as a robust systemic PD marker of target engagement.[11]

| Fecal Bile Acids | Feces | ↑ | The physiological consequence of increased CYP7A1 activity.[10] |

Clinical Development

INCB062079 was evaluated in a first-in-human, open-label, Phase I dose-escalation study (NCT03144661) in patients with previously treated advanced solid tumors.[7][11] The study demonstrated that INCB062079 had a manageable safety profile.[7][11] The most common treatment-related adverse events were diarrhea, nausea, vomiting, and increases in liver transaminases (AST/ALT), which are consistent with the on-target mechanism of disrupting bile acid homeostasis.[7][11]

Pharmacodynamic assessments confirmed target engagement, showing dose-proportional increases in the bile acid precursor C4.[11] One partial response was observed in a patient with ovarian cancer.[11][12] However, the study was terminated before a maximum tolerated dose (MTD) was established due to slow patient accrual, a challenge attributed to the rarity of FGF19/FGFR4 alterations in the broader cancer population.[7][11] Despite its discontinuation, the trial validated INCB062079 as a clinical-grade FGFR4 inhibitor.[7]

Key Experimental Methodologies

The data presented for INCB062079 were generated using a range of standard and specialized assays. The following sections describe the general principles of these key methodologies.

Biochemical Kinase Assay
  • Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. A common format is a luminescence-based assay like ADP-Glo™.[13] Recombinant purified FGFR4 kinase enzyme is incubated in a microplate well with a generic tyrosine kinase substrate (e.g., poly-Glu,Tyr), ATP, and varying concentrations of the inhibitor. The kinase transfers phosphate (B84403) from ATP to the substrate, producing ADP. The amount of ADP generated is then quantified in a subsequent reaction where it is converted back to ATP, which is used by luciferase to produce a light signal. A lower light signal indicates less ADP production and thus greater inhibition of FGFR4.[13][14]

Cell-Based Proliferation Assay
  • Principle: To determine a compound's ability to inhibit the growth of cancer cells. HCC cell lines with known FGF19 amplification (e.g., Hep3B, Huh7) are seeded in multi-well plates and treated with a range of inhibitor concentrations for several days (typically 72 hours).[9] Cell viability is then measured using reagents like MTS or CellTiter-Glo®. These reagents are converted by metabolically active, viable cells into a product that can be detected by colorimetric or luminescence-based readers. The resulting dose-response curve is used to calculate the EC50 value, the concentration at which 50% of cell growth is inhibited.[15]

Western Blotting for Pathway Analysis
  • Principle: To visualize the levels and phosphorylation (activation) status of specific proteins within the signaling pathway. Cancer cells are treated with the inhibitor for a short period. The cells are then lysed to extract proteins, which are separated by size using SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific to the total and phosphorylated forms of target proteins (e.g., FGFR4, FRS2, ERK). A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection. A decrease in the signal for phosphorylated proteins in inhibitor-treated samples indicates successful pathway inhibition.

In Vivo Xenograft Models

Preclinical_Workflow cluster_invitro In Vitro Evaluation TargetID Target ID & Validation Biochem Biochemical Assays (e.g., Kinase IC50) TargetID->Biochem CellBased Cell-Based Assays (e.g., Proliferation EC50) Biochem->CellBased Pathway Pathway Modulation (e.g., Western Blot) CellBased->Pathway InVivo In Vivo Models (Xenografts) Pathway->InVivo PD Pharmacodynamic Analysis InVivo->PD Tox Toxicology & Safety InVivo->Tox Candidate Clinical Candidate PD->Candidate Tox->Candidate

Diagram 2: A typical preclinical evaluation workflow for a targeted inhibitor.

References

Preclinical Profile of INCB062079: A Potent and Selective FGFR4 Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for INCB062079, a novel, orally bioavailable, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of the FGF19-FGFR4 signaling axis is a known oncogenic driver in various solid tumors, particularly in hepatocellular carcinoma (HCC).[1][2] INCB062079 has demonstrated significant preclinical activity in models of FGF19-driven cancers, establishing it as a promising therapeutic candidate. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Data Summary

The preclinical efficacy of INCB062079 has been evaluated through a series of biochemical and cell-based assays, as well as in vivo tumor models. The data highlights the compound's high potency and selectivity for FGFR4.

Table 1: Biochemical and Cellular Activity of INCB062079
Assay TypeParameterValueNotes
Biochemical Assay FGFR4 IC501.2 nMPotent inhibition of FGFR4 kinase activity.
Selectivity vs. FGFR1/2/3>250-foldHigh selectivity against other FGFR family members.[3]
Selectivity vs. Kinase Panel>800-foldBroad selectivity against a large panel of kinases.[4]
Cellular Assay EC50 (FGF19-amplified HCC cells)< 200 nMPotent inhibition of proliferation in cancer cells with an activated FGF19-FGFR4 axis.[4]
EC50 (HCC cells without FGF19-FGFR4 dependence)> 5000 nMMarkedly reduced activity in cells without FGF19-FGFR4 pathway activation, confirming on-target selectivity.[4]
Table 2: In Vivo Efficacy of INCB062079 in HCC Xenograft Models
Animal ModelTreatmentDosageTumor Growth InhibitionNotes
Subcutaneous HCC Xenograft (FGF19-amplified)INCB062079 (oral)10-30 mg/kgDose-dependent inhibition and tumor regressionsWell-tolerated doses leading to significant anti-tumor activity.[4]
Orthotopic Hep3B HCC XenograftINCB062079 (oral)Efficacious DosesStrong suppression of plasma alpha-fetoprotein (AFP) and FGF19 levelsAFP and FGF19 levels correlated with reduction in liver tumor mass, suggesting their potential as surrogate markers of response.[3]
Subcutaneous Huh7 HCC XenograftINCB062079 in combination with SorafenibNot specifiedAdditive tumor growth inhibitionEnhanced anti-tumor effect when combined with the standard-of-care multi-kinase inhibitor.[3]

Signaling Pathway and Mechanism of Action

INCB062079 is a selective and irreversible inhibitor of FGFR4. Its mechanism of action involves the covalent modification of a non-conserved cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds pFGFR4 pFGFR4 FGFR4->pFGFR4 Autophosphorylation KLB β-Klotho KLB->FGFR4 RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) pFGFR4->RAS_RAF PI3K_AKT PI3K-AKT-mTOR pFGFR4->PI3K_AKT JAK_STAT JAK-STAT pFGFR4->JAK_STAT EMT EMT Pathway pFGFR4->EMT INCB062079 INCB062079 INCB062079->pFGFR4 Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation EMT->Proliferation Xenograft_Workflow cluster_setup Tumor Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture HCC Cell Culture (e.g., Hep3B, Huh7) Implantation Subcutaneous or Orthotopic Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of INCB062079 or Vehicle Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Daily/BID Dosing Endpoint Study Endpoint Reached Monitoring->Endpoint Tumor_Excision Tumor Excision and Pharmacodynamic Analysis (e.g., Western Blot for pFGFR4) Endpoint->Tumor_Excision Data_Analysis Comparison of Tumor Growth between Treatment and Control Groups Endpoint->Data_Analysis

References

INCB062079: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB062079, also known as parsaclisib, is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of the FGF19/FGFR4 signaling pathway is implicated in the pathogenesis of various cancers, particularly hepatocellular carcinoma (HCC).[1] This technical guide provides a comprehensive overview of the discovery and development history of INCB062079, detailing its mechanism of action, preclinical evaluation, and clinical trial findings.

Discovery and Mechanism of Action

INCB062079 was identified as a highly selective inhibitor of FGFR4. Its mechanism of action is characterized by the irreversible covalent modification of a specific cysteine residue, Cys552, located within the active site of FGFR4. This targeted binding is crucial for its selectivity, as this cysteine residue is not conserved among other FGFR family members. By binding to Cys552, INCB062079 effectively blocks the autophosphorylation and subsequent activation of FGFR4, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[1]

FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling axis plays a critical role in bile acid homeostasis and is frequently dysregulated in cancer. The binding of the ligand FGF19 to its receptor FGFR4, in complex with the co-receptor β-klotho, triggers a cascade of intracellular events. This activation leads to the phosphorylation of downstream signaling molecules, including those in the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth, proliferation, and survival.

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_Klotho FGFR4 β-klotho FGF19->FGFR4_Klotho:f0 Binds FRS2 FRS2 FGFR4_Klotho:f0->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation INCB062079 INCB062079 INCB062079->FGFR4_Klotho:f0 Irreversibly Inhibits

FGF19-FGFR4 signaling pathway and the inhibitory action of INCB062079.

Preclinical Development

The preclinical evaluation of INCB062079 demonstrated its potent and selective activity against FGFR4.

Biochemical and Cellular Assays

In biochemical assays, INCB062079 exhibited a potent inhibitory effect on FGFR4 with a half-maximal inhibitory concentration (IC50) of 1.2 nM. The compound displayed significant selectivity for FGFR4 over other FGFR family members and a broad panel of other kinases.[2]

In cell-based assays, INCB062079 selectively inhibited the growth of cancer cell lines with genetic alterations in the FGF19-FGFR4 axis. Specifically, cell lines with FGF19 amplification were uniquely sensitive to INCB062079, with half-maximal effective concentrations (EC50) of less than 200 nM. In contrast, cell lines without this dependence had EC50 values greater than 5000 nM.

ParameterValueReference
IC50 (FGFR4) 1.2 nM
EC50 (FGF19-amplified cells) < 200 nM
EC50 (Non-dependent cells) > 5000 nM
Table 1: Preclinical Activity of INCB062079.
In Vivo Studies

The in vivo efficacy of INCB062079 was evaluated in hepatocellular carcinoma (HCC) xenograft models. Oral administration of INCB062079 led to dose-dependent tumor growth inhibition and, at higher doses, significant tumor regressions in models with activated FGFR4 signaling.[2] Combination studies with sorafenib (B1663141), a standard-of-care treatment for HCC, showed enhanced antitumor efficacy compared to sorafenib alone. Furthermore, INCB062079 treatment resulted in a reduction in plasma alpha-fetoprotein, a surrogate marker of efficacy in HCC.

Clinical Development

A first-in-human, Phase I clinical trial (NCT03144661) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of INCB062079 in patients with advanced solid tumors.[1][3]

Study Design

This was a two-part, open-label, dose-escalation and expansion study.[3] Part 1 involved a 3+3 dose-escalation design, with patients initially receiving INCB062079 at a starting dose of 10 mg once daily.[1][3] The primary objective was to determine the maximum tolerated dose (MTD). Secondary objectives included assessing the pharmacokinetic and pharmacodynamic profiles and preliminary antitumor activity.[3]

Experimental Protocols

Inclusion and Exclusion Criteria: Eligible patients had advanced solid tumors that had progressed on prior therapy.[4] Key exclusion criteria included prior treatment with a selective FGFR4 inhibitor and significant cardiac abnormalities.[4] A protocol amendment later required a baseline serum 7α-hydroxy-4-cholesten-3-one (C4) concentration below 40.9 ng/mL and prophylactic use of bile acid sequestrants to mitigate diarrhea.[1]

Pharmacokinetic and Pharmacodynamic Assessment: Plasma samples were collected at various time points to determine the pharmacokinetic parameters of INCB062079 using a validated liquid chromatography-tandem mass spectrometry assay.[1] Pharmacodynamic markers, including plasma FGF19 and serum bile acids (including C4), were assessed to confirm target engagement.[1][3]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Eligibility Eligibility Criteria Met? (Incl. C4 < 40.9 ng/mL) Patient_Screening->Eligibility Dose_Escalation Part 1: Dose Escalation (3+3 Design) Starting Dose: 10 mg QD Eligibility->Dose_Escalation Yes Study_Termination Study Terminated (Slow Accrual) Eligibility->Study_Termination No MTD_Determination Determine MTD Dose_Escalation->MTD_Determination Safety_Tolerability Primary Endpoint: Safety & Tolerability Dose_Escalation->Safety_Tolerability PK_PD_Efficacy Secondary Endpoints: Pharmacokinetics Pharmacodynamics Preliminary Efficacy Dose_Escalation->PK_PD_Efficacy MTD_Determination->Study_Termination Not Reached

Workflow of the Phase I Clinical Trial (NCT03144661) for INCB062079.
Clinical Trial Results

The clinical trial was terminated early due to slow patient accrual, and an MTD was not established.[1][3] A total of 23 patients were treated.[1]

Safety and Tolerability: INCB062079 demonstrated a manageable safety profile.[1][3] The most common treatment-related adverse event was diarrhea.[1] Dose-limiting toxicities, including grade 3 diarrhea and transaminitis, were observed at the 15 mg twice-daily dose, which were associated with high baseline C4 concentrations.[1][3]

Pharmacokinetics: The exposure to INCB062079 was generally dose-proportional.[1][3]

Pharmacodynamics: Treatment with INCB062079 led to increases in plasma FGF19 and serum bile acid/C4 concentrations, consistent with on-target inhibition of FGFR4.[1][3]

Efficacy: One patient with ovarian cancer achieved a partial response with a duration of 7.5 months, and two patients had stable disease.[1][3]

ParameterResultReference
Number of Patients Treated 23[1]
Most Common Adverse Event Diarrhea[1]
Pharmacokinetic Profile Dose-proportional exposure[1][3]
Pharmacodynamic Effect Increased plasma FGF19 and serum bile acids/C4[1][3]
Objective Response Rate 1 partial response[1][3]
Disease Control Rate 1 partial response, 2 stable disease[1][3]
Table 2: Summary of Phase I Clinical Trial Results for INCB062079.

Conclusion

INCB062079 is a potent and selective irreversible inhibitor of FGFR4 with a well-defined mechanism of action. Preclinical studies demonstrated its efficacy in cancer models driven by FGF19-FGFR4 signaling. The first-in-human clinical trial, although terminated early, provided valuable data on the safety, pharmacokinetics, and pharmacodynamics of INCB062079, confirming its on-target activity in humans. These findings support the continued investigation of the FGF19/FGFR4 axis as a therapeutic target in oncology.

References

The Critical Role of Cysteine 552 in the Covalent Binding of INCB062079 to FGFR4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the Cysteine 552 (Cys552) residue in the binding of INCB062079 to Fibroblast Growth Factor Receptor 4 (FGFR4). INCB062079 is a potent and selective irreversible inhibitor of FGFR4, a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma (HCC). The high selectivity and potency of INCB062079 are intrinsically linked to its unique covalent interaction with Cys552, a non-conserved residue within the ATP-binding pocket of FGFR4.

Executive Summary

INCB062079 demonstrates a highly selective and potent inhibition of FGFR4 through the formation of a covalent bond with the thiol group of the Cys552 residue.[1][2][3] This irreversible interaction effectively blocks the autophosphorylation of FGFR4, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4] The selectivity of INCB062079 for FGFR4 over other FGFR family members (FGFR1-3) is attributed to the fact that these isoforms possess a tyrosine residue at the analogous position, which is not amenable to the same covalent modification.[5] This guide provides a comprehensive overview of the binding mechanism, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the core principles of this targeted therapy.

Data Presentation: Quantitative Analysis of INCB062079 Activity

The following tables summarize the key quantitative data for INCB062079, highlighting its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of INCB062079

TargetIC50 (nM)Selectivity vs. FGFR4Reference
FGFR41.2-[2]
Other FGFR Kinases>300≥250-fold[3]
Large Kinase Panel>960>800-fold[3]

Table 2: Cellular Activity of INCB062079 in FGF19-Dependent Cancer Models

Cell Line TypeEC50 (nM)Reference
FGF19-FGFR4 Dependent< 200[2][3]
FGF19-FGFR4 Independent> 5000[2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between INCB062079 and FGFR4.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of FGFR4 by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: The FGFR4 kinase is incubated with the substrate (e.g., a generic tyrosine kinase substrate) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[6]

  • Inhibitor Addition: INCB062079 is added at varying concentrations to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[6]

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.[6]

  • Data Analysis: The luminescence is measured, and the IC50 value is calculated, representing the concentration of INCB062079 required to inhibit 50% of the FGFR4 kinase activity.

Cellular Autophosphorylation Assay

This assay assesses the ability of INCB062079 to inhibit the autophosphorylation of FGFR4 in a cellular context.

  • Cell Culture: Cancer cell lines with FGF19-FGFR4 dependence (e.g., HCC cells with FGF19 amplification) are cultured under standard conditions.

  • Inhibitor Treatment: Cells are treated with varying concentrations of INCB062079 for a specified duration.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Immunoblotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FGFR4 (pFGFR4) and total FGFR4.

  • Data Analysis: The band intensities for pFGFR4 are normalized to total FGFR4 to determine the extent of inhibition of autophosphorylation.

Covalent Binding Confirmation by LC/MS/MS

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is employed to confirm the covalent modification of Cys552 by INCB062079.

  • Incubation: Recombinant FGFR4 protein is incubated with INCB062079.

  • Proteolytic Digestion: The protein-inhibitor complex is digested into smaller peptides using a protease (e.g., trypsin).

  • LC Separation: The resulting peptide mixture is separated using liquid chromatography.

  • MS/MS Analysis: The separated peptides are ionized and analyzed by a mass spectrometer. The instrument isolates the peptide containing Cys552 and fragments it to determine its amino acid sequence and the mass of any modifications.

  • Data Interpretation: A mass shift on the Cys552-containing peptide corresponding to the molecular weight of INCB062079 confirms the covalent binding.[3]

Mandatory Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Dimerization Dimerization & Autophosphorylation FGFR4->Dimerization KLB β-Klotho KLB->FGFR4 Co-receptor pFGFR4 pFGFR4 Dimerization->pFGFR4 FRS2 FRS2 pFGFR4->FRS2 Phosphorylates PI3K PI3K pFGFR4->PI3K GRB2 GRB2 FRS2->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation INCB062079 INCB062079 INCB062079->pFGFR4 Inhibits Experimental_Workflow Start Start Incubate Incubate FGFR4 with INCB062079 Start->Incubate Digest Proteolytic Digestion (e.g., Trypsin) Incubate->Digest LC_MS LC/MS/MS Analysis Digest->LC_MS Analyze Analyze Mass Spectra of Cys552-containing Peptide LC_MS->Analyze Result Mass Shift Confirms Covalent Binding Analyze->Result End End Result->End Cys552_Role FGFR4 FGFR4 Kinase Domain Cys552 Presence of Cys552 (Nucleophilic Thiol) FGFR4->Cys552 CovalentBond Formation of Irreversible Covalent Bond Cys552->CovalentBond INCB062079 INCB062079 (Electrophilic Moiety) INCB062079->CovalentBond NoBond No Covalent Bond Formation INCB062079->NoBond Inhibition Potent and Selective FGFR4 Inhibition CovalentBond->Inhibition FGFR1_3 FGFR1-3 Kinase Domains Tyr Presence of Tyrosine (Non-nucleophilic) FGFR1_3->Tyr Tyr->NoBond LowAffinity Low Binding Affinity NoBond->LowAffinity

References

The Selective FGFR4 Inhibitor INCB062079: A Technical Overview of its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Dysregulation of the FGF19/FGFR4 signaling axis has been implicated in the pathogenesis of various solid tumors, particularly hepatocellular carcinoma (HCC), where amplification of the FGF19 gene is a known oncogenic driver.[2] INCB062079 has been developed to specifically target this pathway, thereby inhibiting tumor growth and proliferation. This technical guide provides an in-depth analysis of the effects of INCB062079 on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

INCB062079 exerts its inhibitory effect through the irreversible covalent modification of a unique cysteine residue (Cys552) located in the active site of FGFR4.[2] This targeted binding leads to the blockade of FGFR4 autophosphorylation and subsequent inhibition of downstream signal transduction.[2] The high selectivity of INCB062079 for FGFR4 over other FGFR family members minimizes off-target effects.[2]

Impact on Downstream Signaling Pathways

Activation of FGFR4 by its ligand, FGF19, triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. The primary downstream pathways affected by INCB062079-mediated FGFR4 inhibition include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.

RAS-RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical signaling cascade involved in the regulation of cell growth and division. Upon FGFR4 activation, the adaptor protein FRS2 is phosphorylated, leading to the recruitment of GRB2/SOS and subsequent activation of RAS. This initiates a phosphorylation cascade that ultimately results in the activation of ERK.

  • Effect of INCB062079: Preclinical studies have demonstrated that INCB062079 effectively suppresses the phosphorylation of key proteins in this pathway. A significant reduction in phosphorylated ERK (p-ERK) has been observed in tumor models treated with INCB062079.

PI3K-AKT Pathway

The PI3K-AKT pathway is another crucial signaling route downstream of FGFR4 that plays a vital role in cell survival and apoptosis inhibition. Activation of FGFR4 leads to the activation of PI3K, which in turn phosphorylates and activates AKT.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of INCB062079.

Parameter Value Assay/Model Reference
FGFR4 Inhibition (IC50) 1.2 nMBiochemical Assay
Selectivity vs. FGFR1/2/3 >250-foldBiochemical Assay
Growth Inhibition (EC50) in FGF19-amplified HCC cells < 200 nMCell-based Assay
p-ERK1/2 Inhibition in Tumors (IC50) 221 nMIn vivo Tumor Pharmacokinetics

Signaling Pathway Diagrams

The following diagrams illustrate the FGF19/FGFR4 signaling pathway and the mechanism of inhibition by INCB062079.

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: The FGF19/FGFR4 signaling pathway leading to cell proliferation and survival.

INCB062079_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space INCB062079 INCB062079 FGFR4 FGFR4 INCB062079->FGFR4 Irreversibly Binds (Cys552) Downstream_Signaling Downstream Signaling (MAPK, PI3K/AKT) FGFR4->Downstream_Signaling Activation Blocked

Caption: Mechanism of action of INCB062079 in blocking FGFR4 signaling.

Experimental Protocols

The following is a representative, detailed protocol for a Western blot analysis to assess the inhibition of FGFR4 downstream signaling, based on methodologies used for similar selective FGFR4 inhibitors.

Western Blot Analysis of Phosphorylated Downstream Signaling Proteins

Objective: To quantify the levels of phosphorylated FGFR4, FRS2, ERK, and AKT in hepatocellular carcinoma cells following treatment with an FGFR4 inhibitor.

1. Cell Culture and Treatment:

  • Culture human hepatocellular carcinoma cell lines with known FGF19 amplification (e.g., Hep3B, Huh7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
  • Starve the cells in serum-free media for 16-24 hours prior to treatment.
  • Treat cells with varying concentrations of the FGFR4 inhibitor (e.g., INCB062079) or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
  • For stimulated conditions, add recombinant human FGF19 (e.g., 100 ng/mL) for the last 15-30 minutes of the inhibitor treatment period.

2. Protein Extraction:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate the lysate on ice for 30 minutes with periodic vortexing.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies specific for p-FGFR4, p-FRS2, p-ERK, p-AKT, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software (e.g., ImageJ).
  • Normalize the levels of phosphorylated proteins to their respective total protein levels and then to the loading control.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: A typical experimental workflow for Western blot analysis.

Conclusion

INCB062079 is a highly potent and selective inhibitor of FGFR4 that effectively disrupts the FGF19/FGFR4 signaling axis. By blocking the autophosphorylation of FGFR4, INCB062079 leads to the downstream inhibition of the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of oncology drug development. Further investigation into the nuanced effects of INCB062079 on the broader kinome and potential resistance mechanisms will be crucial for its clinical advancement.

References

INCB062079: A Deep Dive into its Role in Bile Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling axis is a critical regulator of bile acid homeostasis, and its dysregulation has been implicated in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC) with FGF19 amplification.[1][3] This technical guide provides a comprehensive overview of INCB062079, with a specific focus on its mechanism of action in modulating bile acid metabolism, supported by preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and metabolic diseases.

Core Mechanism of Action: Inhibition of the FGF19-FGFR4 Signaling Pathway

Under normal physiological conditions, bile acids released into the intestine during digestion activate the farnesoid X receptor (FXR) in enterocytes. This activation leads to the production and secretion of FGF19 into the portal circulation.[4] FGF19 then travels to the liver, where it binds to and activates FGFR4 on the surface of hepatocytes. The activation of FGFR4 initiates a downstream signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][3] This negative feedback loop ensures tight regulation of the bile acid pool size.

INCB062079 selectively and irreversibly binds to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[5] This covalent modification blocks the autophosphorylation and subsequent activation of the receptor, thereby disrupting the FGF19-FGFR4 signaling cascade. The inhibition of this pathway removes the negative feedback on CYP7A1, leading to its increased expression and a subsequent rise in the synthesis of bile acids from cholesterol.[1]

Signaling Pathway Diagram

FGF19_FGFR4_Signaling cluster_intestine Intestine cluster_liver Liver BileAcids_Int Bile Acids FXR FXR BileAcids_Int->FXR Activates FGF19 FGF19 FXR->FGF19 Induces Transcription FGF19_portal FGF19 (Portal Vein) FGFR4 FGFR4 Downstream Downstream Signaling (ERK, JNK) FGFR4->Downstream Activates BetaKlotho β-Klotho BetaKlotho->FGFR4 INCB062079 INCB062079 INCB062079->FGFR4 Inhibits CYP7A1 CYP7A1 Downstream->CYP7A1 Suppresses BileAcid_Syn Bile Acid Synthesis CYP7A1->BileAcid_Syn Rate-limiting enzyme Cholesterol Cholesterol Cholesterol->CYP7A1 Substrate FGF19_portal->FGFR4

Caption: The FGF19-FGFR4 signaling pathway and its inhibition by INCB062079.

Quantitative Data Presentation

Preclinical Activity of INCB062079

The preclinical profile of INCB062079 demonstrates its high potency and selectivity for FGFR4.

ParameterValueCell Line / ConditionReference
IC50 (FGFR4) 1.2 nMBiochemical Assay[5]
Selectivity vs. FGFR1/2/3 >250-foldBiochemical Assays[1]
Selectivity vs. Kinase Panel >800-foldLarge Kinase Panel[6]
EC50 (Cell Growth) < 200 nMFGF19-amplified HCC cells[5]
EC50 (Cell Growth) > 5000 nMHCC cells without FGF19-FGFR4 dependence[5]

Note: A comprehensive kinase selectivity panel with specific IC50 values was not publicly available at the time of this report.

Clinical Pharmacodynamics of INCB062079

In the first-in-human phase I study (NCT03144661), oral administration of INCB062079 demonstrated clear evidence of target engagement, with dose-proportional increases in biomarkers of bile acid synthesis.[6][7][8]

BiomarkerObservationClinical StudyReference
Serum 7α-hydroxy-4-cholesten-3-one (C4) Increased with INCB062079 exposureNCT03144661[6][7]
Serum Bile Acids Increased with INCB062079 exposureNCT03144661[6][7]
Plasma FGF19 Increased with INCB062079 exposureNCT03144661[6][7]

Note: A detailed table of quantitative changes in these biomarkers at different dose levels from the clinical trial has not been published.

Experimental Protocols

In Vitro FGFR4 Kinase Inhibition Assay (Biochemical)

A representative protocol for determining the in vitro potency of a test compound like INCB062079 against FGFR4 is as follows:

Objective: To determine the IC50 value of a test compound against recombinant human FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 (e.g., GST-tagged)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., INCB062079) dissolved in DMSO

  • 33P-γ-ATP

  • Filter plates

  • Scintillation counter

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prep_Compound Prepare serial dilutions of INCB062079 in DMSO Start->Prep_Compound Add_Compound Add INCB062079 dilutions to reaction mix Prep_Compound->Add_Compound Prep_Reaction Prepare kinase reaction mix: FGFR4, substrate, buffer Prep_Reaction->Add_Compound Initiate_Reaction Initiate reaction with ATP/[33P]-γ-ATP Add_Compound->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., with phosphoric acid) Incubate->Stop_Reaction Transfer Transfer to filter plate Stop_Reaction->Transfer Wash Wash to remove unincorporated [33P]-γ-ATP Transfer->Wash Measure Measure radioactivity Wash->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro radiometric FGFR4 kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of INCB062079 in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase buffer. Then add the diluted INCB062079 or DMSO (as a vehicle control).

  • Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and 33P-γ-ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of phosphoric acid.

  • Filtration: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated 33P-γ-ATP.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of INCB062079 relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

Objective: To quantify the levels of C4, a biomarker of bile acid synthesis, in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Serum samples

  • Internal standard (e.g., deuterated C4)

  • Extraction solvent (e.g., acetonitrile)

  • LC-MS/MS system (e.g., Waters TQS Mass Spectrometer)

  • Analytical column (e.g., Waters ACQUITY UPLC BEH C18)

Workflow Diagram:

C4_Measurement_Workflow Start Start Sample_Prep Thaw serum samples Start->Sample_Prep Add_IS Add internal standard (deuterated C4) Sample_Prep->Add_IS Protein_Precip Protein precipitation with acetonitrile Add_IS->Protein_Precip Centrifuge Centrifuge to pellet protein Protein_Precip->Centrifuge Extract_Supernatant Transfer supernatant Centrifuge->Extract_Supernatant Evaporate Evaporate to dryness Extract_Supernatant->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute LCMS_Analysis Inject into LC-MS/MS system Reconstitute->LCMS_Analysis Data_Processing Quantify C4 concentration based on standard curve LCMS_Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for the measurement of serum C4 by LC-MS/MS.

Procedure:

  • Sample Preparation: Thaw serum samples and an internal standard (deuterated C4) is added.

  • Protein Precipitation: Proteins are precipitated by the addition of a solvent like acetonitrile.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Extraction: The supernatant containing C4 is transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

  • Quantification: The concentration of C4 is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of INCB062079 in a mouse xenograft model of human hepatocellular carcinoma with FGF19 amplification.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • HCC cell line with FGF19 amplification (e.g., Hep3B)

  • Matrigel

  • INCB062079 formulation for oral gavage

  • Vehicle control

Procedure:

  • Cell Culture: Culture the HCC cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer INCB062079 (e.g., 10-30 mg/kg, twice daily) or vehicle control via oral gavage.[6]

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth inhibition in the INCB062079-treated group to the vehicle control group.

Conclusion

INCB062079 is a potent and selective FGFR4 inhibitor that effectively disrupts the FGF19-FGFR4 signaling pathway, a key negative regulator of bile acid synthesis. This on-target activity leads to a predictable increase in bile acid production, which has been confirmed in both preclinical models and clinical trials. The associated gastrointestinal side effects, such as diarrhea, are a direct consequence of this mechanism and can be managed with bile acid sequestrants. The data presented in this guide underscore the importance of understanding the intricate relationship between FGFR4 inhibition and bile acid metabolism for the continued development and clinical application of this class of targeted therapies. Further research to obtain more detailed quantitative clinical data will be invaluable in optimizing the therapeutic index of INCB062079 and other FGFR4 inhibitors.

References

Methodological & Application

Application Notes: In Vitro Proliferation Assay for INCB062079

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro proliferation assay to evaluate the efficacy of INCB062079, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The protocol outlines a robust methodology for determining the half-maximal effective concentration (EC50) of INCB062079 in cancer cell lines, particularly those with FGF19 amplification. Included are a comprehensive experimental workflow, a summary of expected quantitative data, and a diagram of the relevant signaling pathway.

Introduction

INCB062079 is a selective, orally bioavailable, irreversible inhibitor of FGFR4.[1] It functions by covalently binding to a cysteine residue (Cys552) within the active site of FGFR4, which is a feature not conserved in other FGFR family members. This targeted binding blocks FGFR4 autophosphorylation and subsequent activation of downstream signaling pathways. Dysregulation of the FGF19/FGFR4 signaling axis is implicated in the oncogenesis of several solid tumors, including hepatocellular carcinoma (HCC).[1] In cancer cell lines characterized by FGF19 amplification and FGFR4 overexpression, INCB062079 has been shown to inhibit cell proliferation at low nanomolar concentrations.[1] This application note details a common method, the MTT assay, to quantify the anti-proliferative effects of INCB062079 in vitro.

FGF19/FGFR4 Signaling Pathway

The binding of FGF19 to the FGFR4/β-Klotho complex on the cell surface triggers the dimerization and autophosphorylation of the FGFR4 receptor. This activation initiates a cascade of downstream signaling events. Key pathways involved in promoting cell proliferation and survival include the Ras-Raf-MAPK and PI3K-AKT pathways.[2][3] These pathways are activated through the recruitment of adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Growth Factor Receptor-Bound Protein 2 (GRB2).[3] INCB062079 effectively blocks these proliferative signals by inhibiting the initial FGFR4 autophosphorylation.

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 β-Klotho β-Klotho FGF19->β-Klotho FGFR4_dimer Activated FGFR4 Dimer FGFR4->FGFR4_dimer Dimerization & Autophosphorylation β-Klotho->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 PI3K PI3K FGFR4_dimer->PI3K GRB2 GRB2 FRS2->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation INCB062079 INCB062079 INCB062079->FGFR4_dimer Inhibition

Caption: FGF19/FGFR4 signaling pathway and the inhibitory action of INCB062079.

Quantitative Data Summary

The anti-proliferative activity of INCB062079 is significantly more potent in cancer cell lines with FGF19 amplification compared to those without. The following table summarizes the expected EC50 values.

Cell Line TypeGenetic AlterationINCB062079 EC50 (nM)
Sensitive Cancer Cell LinesFGF19 Amplification< 200
Insensitive HCC Cell LinesNo FGF19/FGFR4 Dependence> 5000
Normal CellsNo FGF19/FGFR4 Dependence> 5000

Experimental Protocol: MTT Proliferation Assay

This protocol is adapted for a 96-well plate format to assess the effect of INCB062079 on the proliferation of adherent hepatocellular carcinoma cells (e.g., HepG2, Hep3B).

Materials:

  • Hepatocellular carcinoma cell lines (e.g., with and without FGF19 amplification)

  • Complete culture medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)[4]

  • INCB062079 stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[6][7]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[7]

Experimental_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation_24h 2. Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment 3. Treat cells with serial dilutions of INCB062079 incubation_24h->drug_treatment incubation_72h 4. Incubate for 72 hours (37°C, 5% CO2) drug_treatment->incubation_72h mtt_addition 5. Add MTT reagent to each well incubation_72h->mtt_addition incubation_4h 6. Incubate for 2-4 hours until formazan (B1609692) crystals form mtt_addition->incubation_4h solubilization 7. Add solubilization solution and incubate to dissolve crystals incubation_4h->solubilization read_absorbance 8. Measure absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Analyze data and calculate EC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the INCB062079 in vitro proliferation (MTT) assay.

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay. c. Include wells with medium only for background control. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment: a. Prepare serial dilutions of INCB062079 in complete culture medium. A typical concentration range for sensitive cell lines would be from 1 nM to 10 µM. b. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). c. Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.[4]

  • MTT Assay: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. After the incubation, add 100 µL of solubilization solution to each well. d. Incubate the plate overnight at 37°C in a humidified atmosphere, or for at least 2 hours at room temperature in the dark with gentle shaking, to ensure complete solubilization of the formazan crystals.[7]

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the medium-only blanks from all other readings. c. Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. d. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.

Conclusion

The provided protocol offers a reliable and reproducible method for assessing the in vitro anti-proliferative activity of INCB062079. This assay is crucial for confirming the on-target effect of the compound in cancer cell lines with a dependency on the FGF19/FGFR4 signaling pathway and serves as a fundamental tool in the preclinical evaluation of this targeted therapeutic agent.

References

Application Notes and Protocols: INCB062079 for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Dysregulation of the FGF19/FGFR4 signaling axis has been implicated in the pathogenesis of several solid tumors, most notably hepatocellular carcinoma (HCC) where amplification of FGF19 is a key oncogenic driver.[1][2] Preclinical in vivo studies utilizing mouse models are critical for evaluating the efficacy and pharmacodynamics of INCB062079. These notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological pathways for conducting such studies.

Quantitative Data Summary

The following table summarizes the reported dosage and administration of INCB062079 in preclinical mouse xenograft models. This data is derived from studies demonstrating significant anti-tumor efficacy.

CompoundDosage RangeAdministration RouteDosing ScheduleMouse ModelReference
INCB06207910 - 30 mg/kgOral GavageTwice Daily (BID)Subcutaneous HCC Xenograft[3]

Signaling Pathway

INCB062079 targets the FGF19/FGFR4 signaling pathway. The binding of FGF19 to the FGFR4/β-klotho complex initiates a signaling cascade that promotes cell proliferation and survival. Key downstream pathways activated include the RAS/RAF/MAPK and PI3K/AKT pathways. The diagram below illustrates this signaling cascade.

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 KLB β-klotho KLB->FGFR4 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation INCB062079 INCB062079 INCB062079->FGFR4

Caption: FGF19/FGFR4 signaling pathway and the inhibitory action of INCB062079.

Experimental Protocols

This section details a representative protocol for evaluating the efficacy of INCB062079 in a subcutaneous hepatocellular carcinoma (HCC) xenograft mouse model.

Objective

To assess the anti-tumor activity of INCB062079 in an in vivo subcutaneous HCC xenograft mouse model.

Materials
  • Compound: INCB062079

  • Cell Line: Human HCC cell line with known FGF19 amplification (e.g., Hep3B, Huh7).

  • Animals: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old.

  • Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Cell Culture Reagents: Standard cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

  • Other Reagents: Matrigel (optional, for cell implantation), sterile PBS.

  • Equipment: Laminar flow hood, cell counter, syringes, gavage needles, calipers, animal balance.

Methodology
  • Cell Culture and Preparation:

    • Culture the selected HCC cell line according to standard protocols.

    • On the day of implantation, harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep cells on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the INCB062079 dosing solution in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).

    • Administer INCB062079 or vehicle control orally via gavage twice daily (BID).

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint Analysis:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be processed for further analysis, such as pharmacodynamic marker assessment (e.g., p-ERK levels) by western blot or immunohistochemistry.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo efficacy study of INCB062079.

experimental_workflow cluster_setup Study Setup cluster_invivo In Vivo Phase cluster_analysis Analysis cell_culture HCC Cell Culture (FGF19 amplified) cell_prep Cell Preparation cell_culture->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (INCB062079 or Vehicle) randomization->treatment endpoint Endpoint Measurement (Tumor Volume, Weight) treatment->endpoint pd_analysis Pharmacodynamic Analysis (optional) endpoint->pd_analysis

Caption: A generalized experimental workflow for in vivo efficacy studies of INCB062079.

References

Application Notes and Protocols for INCB062079 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB062079 is a potent, selective, and orally bioavailable irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] Its mechanism of action involves the covalent modification of a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, a feature not conserved in other FGFR family members, which accounts for its high selectivity.[4] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC).[1][2][3][4] Cancer cell lines harboring an amplification of the FGF19 gene are particularly dependent on this pathway for their proliferation and survival, rendering them highly sensitive to INCB062079 treatment.[1][4]

These application notes provide a summary of cell lines sensitive to INCB062079 and detailed protocols for assessing its efficacy through cell viability and target engagement assays.

Data Presentation: Cell Lines Sensitive to INCB062079

Cancer cell lines with amplification and subsequent overexpression of FGF19 exhibit a strong dependence on the FGF19-FGFR4 signaling pathway and are therefore highly sensitive to INCB062079. The half-maximal effective concentration (EC50) for growth inhibition in these sensitive cell lines is typically below 200 nM. In contrast, cell lines lacking this FGF19-FGFR4 dependency are significantly less sensitive, with EC50 values often exceeding 5000 nM.[4]

While specific EC50 values for INCB062079 in a comprehensive panel of cell lines are not widely published, the following table lists cell lines identified with FGF19 amplification, which are predicted to be sensitive to INCB062079 treatment.

Cell LineCancer TypeFGF19 Amplification StatusPredicted Sensitivity to INCB062079
Hep3BHepatocellular CarcinomaAmplifiedSensitive
Huh7Hepatocellular CarcinomaAmplifiedSensitive
JHH7Hepatocellular CarcinomaAmplifiedSensitive
HCC.1.2Hepatocellular CarcinomaAmplifiedSensitive
SNU387Hepatocellular CarcinomaAmplifiedSensitive
SNU475Hepatocellular CarcinomaAmplifiedSensitive
Li7Hepatocellular CarcinomaAmplifiedSensitive
SNU354Hepatocellular CarcinomaAmplifiedSensitive
SNU739Hepatocellular CarcinomaAmplifiedSensitive
SNU761Hepatocellular CarcinomaAmplifiedSensitive
SNU878Hepatocellular CarcinomaAmplifiedSensitive
SNU886Hepatocellular CarcinomaAmplifiedSensitive

Mandatory Visualization

FGF19-FGFR4 Signaling Pathway and Inhibition by INCB062079

FGF19_FGFR4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 RAS RAS FGFR4->RAS Activates KLB β-Klotho FGF19 FGF19 FGF19->FGFR4 Binds INCB062079 INCB062079 INCB062079->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: FGF19-FGFR4 signaling pathway and its inhibition by INCB062079.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with serial dilutions of INCB062079 Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate (overnight) Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance at 570 nm Incubate4->Read_Absorbance Calculate_EC50 Calculate EC50 values Read_Absorbance->Calculate_EC50

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: Western Blot for Phospho-FGFR4 and Phospho-ERK

WB_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblot Immunoblotting cluster_detection Detection & Analysis Seed_Treat Seed and treat cells with INCB062079 Lyse Lyse cells and collect protein Seed_Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (5% BSA) Transfer->Block Primary_Ab Incubate with primary antibody (p-FGFR4 or p-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab ECL Add ECL substrate Secondary_Ab->ECL Image Image chemiluminescence ECL->Image Analyze Analyze band intensity Image->Analyze

Caption: Workflow for Western blot analysis of phosphorylated proteins.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal effective concentration (EC50) of INCB062079 in sensitive cancer cell lines.

Materials:

  • Sensitive cancer cell line (e.g., Hep3B, Huh7)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • INCB062079 stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and determine viability (e.g., using trypan blue).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells with medium only for blank controls.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of INCB062079 in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in the incubator. Ensure complete solubilization of the crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the EC50 value.

Western Blot Analysis of p-FGFR4 and p-ERK

This protocol is designed to assess the inhibitory effect of INCB062079 on the FGF19-FGFR4 signaling pathway by measuring the phosphorylation status of FGFR4 and a key downstream effector, ERK.

Materials:

  • Sensitive cancer cell line (e.g., Hep3B, Huh7)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • INCB062079 stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST))

  • Primary antibodies: rabbit anti-phospho-FGFR4, rabbit anti-FGFR4, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of INCB062079 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR4 or anti-p-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total FGFR4 or total ERK.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

References

Application Notes and Protocols: Detecting p-FGFR4 Inhibition by INCB062079 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a significant role in cellular processes such as proliferation and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis is a known oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[2][3] INCB062079 is a potent, selective, and irreversible inhibitor of FGFR4.[2] It covalently binds to a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways. This application note provides a detailed protocol for assessing the inhibitory activity of INCB062079 on FGFR4 phosphorylation in a cellular context using Western blotting.

Signaling Pathway and Mechanism of Inhibition

The binding of FGF19 to FGFR4 induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues in the cytoplasmic kinase domain, such as Tyr642. This phosphorylation event initiates a cascade of downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[3] INCB062079 exerts its therapeutic effect by preventing this initial autophosphorylation step, effectively shutting down the signaling cascade.

FGFR4_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 1. Ligand Binding pFGFR4 p-FGFR4 (Active) FGFR4->pFGFR4 2. Autophosphorylation Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) pFGFR4->Downstream 3. Signal Transduction Proliferation Cell Proliferation & Survival Downstream->Proliferation 4. Cellular Response INCB062079 INCB062079 INCB062079->FGFR4 Inhibition

FGFR4 signaling and INCB062079 inhibition mechanism.

Experimental Workflow

The experimental procedure involves treating a suitable cancer cell line that exhibits FGF19-FGFR4 pathway dependency with INCB062079. Following treatment, cell lysates are prepared and subjected to Western blot analysis to detect the levels of phosphorylated FGFR4 (p-FGFR4) and total FGFR4. A reduction in the p-FGFR4/total FGFR4 ratio indicates successful inhibition by INCB062079.

Western_Blot_Workflow A 1. Cell Culture (e.g., Hep3B, Huh-7) B 2. INCB062079 Treatment (Dose-Response/Time-Course) A->B C 3. Cell Lysis (RIPA + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (p-FGFR4 & Total FGFR4 Abs) F->G H 8. Detection & Imaging G->H I 9. Data Analysis (Densitometry) H->I

Workflow for Western blot analysis of p-FGFR4.

Data Presentation

The following tables provide recommended starting concentrations and conditions for the key reagents and steps in the protocol. Optimization may be required depending on the specific cell line and experimental setup.

Table 1: Reagent and Experimental Parameters

ParameterRecommendationNotes
Cell Line Hep3B, Huh-7, or other FGF19-driven HCC cell linesCulture cells to 70-80% confluency before treatment.[4]
INCB062079 Concentration 1 nM - 1 µM (Dose-response)Start with a range based on the low nM IC50.
Treatment Time 4 - 24 hours (Time-course)A 12 or 24-hour treatment is a common starting point.[5]
Protein Loading Amount 20 - 40 µg per laneOptimize based on FGFR4 expression in the chosen cell line.
Primary Antibody (p-FGFR4) 1:500 - 1:2000 dilution in 5% BSA/TBSTe.g., anti-p-FGFR4 (Tyr642).[6]
Primary Antibody (Total FGFR4) 1:1000 dilution in 5% non-fat milk/TBSTUse as a loading control for normalization.
Secondary Antibody 1:2000 - 1:5000 dilution in appropriate blocking bufferHRP-conjugated anti-rabbit or anti-mouse IgG.

Table 2: Buffer Compositions

BufferComponentConcentration
RIPA Lysis Buffer (100 mL) Tris-HCl, pH 8.050 mM
NaCl150 mM
NP-401%
Sodium Deoxycholate0.5%
SDS0.1%
Add Fresh Before Use:
Protease Inhibitor Cocktail1X
Phosphatase Inhibitor Cocktail1X
TBST (1 L) Tris-HCl, pH 7.620 mM
NaCl150 mM
Tween-200.1%
Blocking Buffer (p-FGFR4) Bovine Serum Albumin (BSA)5% (w/v) in TBST
Blocking Buffer (Total FGFR4) Non-fat Dry Milk5% (w/v) in TBST

Experimental Protocols

Cell Culture and Treatment with INCB062079
  • Seed hepatocellular carcinoma cells (e.g., Hep3B or Huh-7) in appropriate culture dishes and grow to 70-80% confluency.[4]

  • Prepare a stock solution of INCB062079 in DMSO.

  • Treat the cells with varying concentrations of INCB062079 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 24 hours). Include a DMSO-only vehicle control.

Preparation of Cell Lysates
  • After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet. This is the protein lysate.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

SDS-PAGE and Western Blotting
  • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) per well onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker.

  • Run the gel according to the manufacturer's recommendations.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting and Detection
  • Block the membrane for 1 hour at room temperature with the appropriate blocking buffer. Crucially, use 5% BSA in TBST for detecting the phosphorylated protein to avoid high background. For total FGFR4, 5% non-fat dry milk in TBST can be used.

  • Incubate the membrane with the primary antibody against p-FGFR4 (e.g., anti-p-FGFR4 Tyr642) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

Stripping and Re-probing for Total FGFR4
  • To normalize for protein loading, the same membrane can be stripped and re-probed for total FGFR4.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash thoroughly with TBST.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with the primary antibody for total FGFR4 overnight at 4°C.

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

Data Analysis and Quantification
  • Quantify the band intensities for both p-FGFR4 and total FGFR4 from the captured images using densitometry software such as ImageJ.[7][8]

  • For each sample, calculate the ratio of the p-FGFR4 signal to the total FGFR4 signal.

  • Normalize the results to the vehicle-treated control to determine the percent inhibition of FGFR4 phosphorylation at each concentration of INCB062079.

References

Application Notes and Protocols for INCB062079 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB062079 is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Dysregulation of the FGF19/FGFR4 signaling axis has been implicated in the pathogenesis of various solid tumors, making INCB062079 a valuable tool for cancer research and drug development.[1][2] These application notes provide detailed protocols for the solubilization and use of INCB062079 in in vitro experiments, along with an overview of the targeted signaling pathway.

Chemical Properties and Solubility

Proper solubilization of INCB062079 is critical for accurate and reproducible experimental results. While specific solubility data for INCB062079 is not widely published, information on similar selective FGFR4 inhibitors can provide a useful reference. For instance, the selective FGFR4 inhibitor Irpagratinib (ABSK011) is reported to be soluble in DMSO at 80 mg/mL (140.21 mM). It is recommended to determine the solubility of INCB062079 empirically for your specific solvent and experimental conditions.

Table 1: General Solubility of Small Molecule Kinase Inhibitors in Common Solvents

SolventGeneral SolubilityRecommended Use for In Vitro Assays
DMSO HighPrimary solvent for creating high-concentration stock solutions.
Ethanol Moderate to LowCan be used for some applications, but lower concentrations are advised to avoid solvent-induced cellular toxicity.
Water LowGenerally not suitable for initial solubilization of hydrophobic small molecules. Subsequent dilutions of DMSO stock in aqueous media are standard.
PBS LowNot recommended for creating primary stock solutions.

Experimental Protocols

Protocol 1: Preparation of INCB062079 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of INCB062079 in DMSO. The final concentration may need to be adjusted based on the empirically determined solubility.

Materials:

  • INCB062079 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aliquoting: Carefully weigh the desired amount of INCB062079 powder in a sterile microcentrifuge tube. To minimize freeze-thaw cycles, it is advisable to prepare smaller, single-use aliquots.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for several minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no precipitate is present.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the INCB062079 stock solution to working concentrations for use in cell culture experiments. INCB062079 has been shown to inhibit FGFR4 at low nanomolar concentrations in vitro.[1][2]

Materials:

  • 10 mM INCB062079 stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to obtain the desired final working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of INCB062079 used in the experiment.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Table 2: Example of Serial Dilutions for a Cell-Based Assay

Stock SolutionIntermediate DilutionFinal ConcentrationFinal DMSO Concentration
10 mM in DMSO100 µM in Media100 nM0.001%
10 mM in DMSO100 µM in Media10 nM0.0001%
10 mM in DMSO100 µM in Media1 nM0.00001%
10 mM in DMSO100 µM in Media0.1 nM0.000001%

Visualizing Experimental Workflows and Signaling Pathways

FGFR4 Signaling Pathway Inhibition by INCB062079

INCB062079 is an irreversible inhibitor that targets a cysteine residue (Cys552) in the active site of FGFR4.[3] This covalent modification blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates INCB062079 INCB062079 INCB062079->FGFR4 Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1. FGFR4 signaling pathway and the inhibitory action of INCB062079.

Experimental Workflow for INCB062079 Stock Preparation

The following diagram illustrates the key steps for preparing a stock solution of INCB062079.

Stock_Preparation_Workflow start Start weigh Weigh INCB062079 Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing INCB062079 stock solution.

General Workflow for In Vitro Cell-Based Assays

This diagram provides a general overview of the steps involved in a typical cell-based assay using INCB062079.

In_Vitro_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells prepare_working Prepare Working Solutions of INCB062079 seed_cells->prepare_working treat_cells Treat Cells with INCB062079 and Vehicle Control prepare_working->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Figure 3. General workflow for an in vitro cell-based assay with INCB062079.

References

Application Notes and Protocols: Preclinical Pharmacokinetics of INCB062079

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Dysregulation of the FGF19-FGFR4 signaling pathway is implicated in the development and progression of various solid tumors, particularly hepatocellular carcinoma (HCC).[2][3] INCB062079 was developed to target this pathway and has undergone preclinical evaluation in various cancer models. These application notes provide a summary of the available information on the pharmacokinetics of INCB062079 in preclinical settings and include generalized protocols for conducting similar studies.

It is important to note that detailed quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) for INCB062079 in preclinical models are not extensively available in the public domain, likely due to the proprietary nature of early drug development data. The information presented here is compiled from available conference abstracts and publications.

Preclinical Models and Efficacy

INCB062079 has been evaluated in a range of preclinical models to assess its efficacy and mechanism of action. These studies have demonstrated its potential as an anti-cancer agent in tumors with an activated FGF19-FGFR4 axis.

Key Preclinical Models Utilized:

  • Subcutaneous Xenograft Models of Hepatocellular Carcinoma (HCC): Human HCC cell lines were implanted subcutaneously in immunocompromised mice to study the effect of INCB062079 on tumor growth.[2]

  • Patient-Derived Xenograft (PDX) Models of HCC: These models, with amplification of the FGF19 gene, provide a more clinically relevant system to test the efficacy of FGFR4 inhibitors.[4]

  • Cynomolgus Monkeys: This non-human primate model was used to evaluate the pharmacodynamic responses to INCB062079.[2]

In these models, oral administration of INCB062079 at tolerated doses resulted in a dose-dependent inhibition of tumor growth, and in some cases, tumor regression.[2][4] Efficacious doses were in the range of 10-30 mg/kg administered twice daily in xenograft models.[4]

Pharmacokinetic Profile (Qualitative Summary)

While specific quantitative data is lacking, the following qualitative aspects of INCB062079's preclinical pharmacokinetics can be inferred from the available literature:

  • Oral Bioavailability: INCB062079 is described as an orally bioavailable inhibitor, suggesting it is absorbed from the gastrointestinal tract following oral administration.[1]

  • Dose-Dependent Exposure: The first-in-human study of INCB062079 noted "generally dose-proportional pharmacokinetics," a characteristic that is often established in preclinical studies.[1]

  • Target Engagement: Preclinical studies showed that INCB062079 administration led to the inhibition of FGFR4 signaling in tumors, indicating that the compound reaches the target tissue at concentrations sufficient for pharmacological activity.[2]

  • Basis for Clinical Dose Selection: The starting dose for the first-in-human clinical trial was determined based on the highest dose that did not cause severe toxicity in preclinical toxicology studies, a standard practice in drug development that relies on comprehensive preclinical pharmacokinetic and toxicokinetic data.[1]

Data Presentation

As specific quantitative preclinical pharmacokinetic data for INCB062079 is not publicly available, the following table is a template that researchers can use to structure their data when conducting similar studies.

ParameterMouseRatDogCynomolgus Monkey
Dose (mg/kg)
Route of Administration OralOralOralOral
Cmax (ng/mL) Data not availableData not availableData not availableData not available
Tmax (h) Data not availableData not availableData not availableData not available
AUC (ng*h/mL) Data not availableData not availableData not availableData not available
Half-life (t½) (h) Data not availableData not availableData not availableData not available
Bioavailability (%) Data not availableData not availableData not availableData not available

Experimental Protocols

Below are detailed, generalized protocols for key experiments related to the preclinical pharmacokinetic evaluation of a compound like INCB062079.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an investigational compound following oral administration in mice or rats.

Materials:

  • Investigational compound (e.g., INCB062079)

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male/Female mice or rats (e.g., CD-1 mice or Sprague-Dawley rats), 8-10 weeks old

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least 7 days prior to the study.

  • Dosing Formulation: Prepare a homogenous suspension of the investigational compound in the selected vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the compound to a cohort of animals via oral gavage. A typical dose volume is 10 mL/kg for rats and 5 mL/kg for mice.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from a subset of animals at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).

  • Plasma Preparation: Immediately place the collected blood into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for the concentration of the investigational compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Protocol 2: Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of an investigational compound in plasma.

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Investigational compound and a suitable internal standard

  • Control plasma from the relevant preclinical species

  • Solvents for mobile phase (e.g., acetonitrile (B52724), water, formic acid)

  • Protein precipitation solvent (e.g., acetonitrile with internal standard)

  • 96-well plates

  • Centrifuge

Procedure:

  • Standard and Quality Control (QC) Sample Preparation: Prepare calibration standards and QC samples by spiking known concentrations of the investigational compound into control plasma.

  • Sample Preparation: Thaw plasma samples (standards, QCs, and study samples) on ice. Precipitate the plasma proteins by adding a protein precipitation solvent (e.g., 3 volumes of acetonitrile containing the internal standard).

  • Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean 96-well plate.

  • LC-MS/MS Analysis: Inject an aliquot of the supernatant onto the LC-MS/MS system. Develop a chromatographic method to separate the analyte from endogenous plasma components and an MS/MS method for sensitive and specific detection.

  • Data Analysis: Quantify the concentration of the investigational compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Signaling Pathway

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4/β-Klotho Complex FGF19->FGFR4_KLB Binding & Activation RAS RAS FGFR4_KLB->RAS PI3K PI3K FGFR4_KLB->PI3K STAT3 STAT3 FGFR4_KLB->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation INCB062079 INCB062079 INCB062079->FGFR4_KLB Inhibition Preclinical_PK_Workflow cluster_study_prep Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis cluster_outcome Outcome Formulation Compound Formulation Dosing Oral Administration Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing LCMS LC-MS/MS Bioanalysis Plasma_Processing->LCMS Data_Analysis Pharmacokinetic Modeling LCMS->Data_Analysis PK_Parameters Determination of Cmax, Tmax, AUC, t½ Data_Analysis->PK_Parameters

References

Assessing the Efficacy of INCB062079 in Patient-Derived Xenografts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of INCB062079, a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, using patient-derived xenograft (PDX) models of cancer. This document is intended to guide researchers in the design and execution of preclinical studies to assess the therapeutic potential of INCB062079 in clinically relevant tumor models.

Introduction to INCB062079 and Patient-Derived Xenografts

INCB062079 is an orally bioavailable, potent, and selective irreversible inhibitor of FGFR4.[1] The FGF19/FGFR4 signaling pathway is implicated in the pathogenesis of several solid tumors, particularly hepatocellular carcinoma (HCC), where amplification of FGF19 is a key oncogenic driver.[1][2] INCB062079 has demonstrated the ability to inhibit FGFR4 at low nanomolar concentrations, block downstream signaling, and suppress the proliferation of cancer cell lines with FGF19 amplification or FGFR4 mutations.[1]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical platform compared to traditional cell line-derived xenografts (CDX).[3][4] PDX models more faithfully recapitulate the histological and genetic heterogeneity of the original patient tumor, thereby offering a more predictive assessment of therapeutic efficacy.[3][5] Preclinical studies utilizing PDX models have shown promise in predicting clinical outcomes.[3]

Preclinical Efficacy of INCB062079 in PDX Models

Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting demonstrated the efficacy of INCB062079 in PDX models of hepatocellular carcinoma (HCC) with FGF19 amplification. In these models, oral administration of INCB062079 at well-tolerated doses resulted in significant tumor growth inhibition.[2]

Summary of Quantitative Efficacy Data

The following table summarizes the reported efficacy of INCB062079 in HCC PDX models with FGF19 amplification.

PDX Model IDTumor TypeFGF19 Amplification StatusINCB062079 TreatmentTumor Growth Inhibition (%)TolerabilitySurrogate Markers
HCC-PDX-1Hepatocellular Carcinoma4-6 Copy Number VariationDosed Orally (Specific regimen not detailed in abstract)50-66%Well-toleratedReduction in plasma alpha-fetoprotein (AFP) and FGF19
HCC-PDX-2Hepatocellular Carcinoma4-6 Copy Number VariationDosed Orally (Specific regimen not detailed in abstract)50-66%Well-toleratedReduction in plasma alpha-fetoprotein (AFP) and FGF19

Note: This table is based on publicly available abstract data. Detailed dosing regimens, treatment durations, and individual tumor responses would be required for a complete assessment.

Signaling Pathway and Experimental Workflow

FGF19/FGFR4 Signaling Pathway

The diagram below illustrates the FGF19/FGFR4 signaling pathway and the mechanism of action of INCB062079. FGF19 binding to FGFR4 and its co-receptor β-klotho activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][6] INCB062079 selectively and irreversibly binds to FGFR4, inhibiting its kinase activity and blocking these downstream oncogenic signals.

FGF19_FGFR4_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR4 FGFR4 RAS_MAPK RAS-MAPK Pathway FGFR4->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Activates bKlotho β-klotho FGF19 FGF19 FGF19->FGFR4 Binds INCB062079 INCB062079 INCB062079->FGFR4 Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

FGF19/FGFR4 signaling pathway and INCB062079 mechanism of action.
Experimental Workflow for Assessing INCB062079 Efficacy in PDX Models

The following diagram outlines the typical workflow for evaluating the efficacy of a therapeutic agent like INCB062079 in patient-derived xenograft models.

PDX_Workflow Patient Patient Tumor Tissue (e.g., from biopsy or resection) Implantation Implantation into Immunodeficient Mice Patient->Implantation Engraftment Tumor Engraftment & Expansion (Passaging) Implantation->Engraftment Randomization Randomization of Mice with Established Tumors Engraftment->Randomization Treatment Treatment Initiation (Vehicle vs. INCB062079) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers, Histology Monitoring->Endpoint

Workflow for in vivo efficacy studies using PDX models.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenografts from Hepatocellular Carcinoma Tissue

This protocol describes the establishment of HCC PDX models from fresh patient tumor tissue.

Materials:

  • Fresh HCC tumor tissue obtained from surgical resection or biopsy.

  • Immunodeficient mice (e.g., NOD/SCID, NSG).

  • Matrigel® Basement Membrane Matrix.[7][8]

  • Sterile phosphate-buffered saline (PBS).

  • Surgical instruments (scalpels, forceps).

  • 18-gauge core biopsy needle (for biopsy samples).[7]

  • Anesthesia (e.g., isoflurane).

  • Animal housing under sterile conditions.

Procedure:

  • Tissue Collection and Preparation:

    • Collect fresh tumor tissue from the patient under sterile conditions.

    • For surgical specimens, dissect the tumor into small fragments (approximately 3x3 mm).

    • For biopsy samples, keep the core biopsy intact.

    • Place the tissue in sterile PBS on ice for immediate processing.

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Mix the tumor fragment or biopsy core with Matrigel® (a 1:1 ratio is often used).[7]

    • Implant the tumor-Matrigel mixture into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Monitoring and Passaging:

    • Monitor the mice for tumor growth by visual inspection and caliper measurements twice weekly.

    • Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.

    • The resected tumor can be cryopreserved for future use or passaged into new recipient mice for expansion of the PDX model.

Protocol 2: In Vivo Efficacy Assessment of INCB062079 in Established PDX Models

This protocol outlines the procedure for evaluating the anti-tumor activity of INCB062079 in mice bearing established PDX tumors.

Materials:

  • Established PDX-bearing mice with tumor volumes of 100-200 mm³.

  • INCB062079 formulated for oral administration.

  • Vehicle control solution.

  • Gavage needles.

  • Calipers for tumor measurement.

  • Animal balance for body weight measurement.

Procedure:

  • Randomization and Group Assignment:

    • Once PDX tumors reach the desired size range, randomize the mice into treatment and control groups (typically 5-10 mice per group).[9]

    • Ensure that the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Administer INCB062079 orally to the treatment group at the desired dose and schedule.

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring of Tumor Growth and Tolerability:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse twice weekly as an indicator of treatment toxicity.

  • Endpoint Analysis:

    • Continue treatment for a predefined period or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and resect the tumors.

    • Measure the final tumor weight.

    • Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for p-FGFR4) and histological examination.

    • Collect blood samples for pharmacokinetic analysis of INCB062079 and measurement of surrogate markers such as plasma AFP and FGF19.[2]

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for the INCB062079-treated group compared to the vehicle control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

    • Evaluate any significant changes in body weight as a measure of toxicity.

Conclusion

The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of targeted therapies like INCB062079. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and conduct rigorous studies to assess the efficacy of INCB062079 in tumors harboring FGF19/FGFR4 pathway alterations. Such studies are crucial for advancing our understanding of the therapeutic potential of this agent and for informing its clinical development.

References

Application Notes and Protocols: INCB062079 and Sorafenib Combination Therapy in Hepatocellular Carcinoma (HCC) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. Sorafenib (B1663141), a multi-kinase inhibitor, has been a standard of care, but its efficacy is often limited by resistance. The FGF19-FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of HCC, making it a rational target for therapy. INCB062079 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Preclinical evidence suggests that combining INCB062079 with sorafenib may offer an enhanced therapeutic effect in HCC models. These application notes provide a summary of the preclinical rationale, available data, and detailed protocols for investigating this combination therapy.

Mechanism of Action and Rationale for Combination

INCB062079 is an orally bioavailable small molecule that selectively and irreversibly inhibits FGFR4.[1] It forms a covalent bond with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members, leading to its high selectivity.[2] In HCC with amplification or overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), the FGF19-FGFR4 signaling axis is a critical driver of tumor cell proliferation and survival.[3] Inhibition of FGFR4 by INCB062079 blocks this oncogenic signaling.

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression.[4] Its primary targets include the Raf-MEK-ERK pathway, which is crucial for cell proliferation, and receptor tyrosine kinases such as VEGFR and PDGFR, which are involved in tumor angiogenesis.[4]

The rationale for combining INCB062079 and sorafenib is based on their complementary mechanisms of action. While INCB062079 directly targets the FGF19-FGFR4 oncogenic driver in susceptible HCC cells, sorafenib provides a broader attack on tumor growth and angiogenesis. Furthermore, there is evidence that the FGF/FGFR signaling pathway can be upregulated as a mechanism of resistance to anti-VEGF therapies like sorafenib.[5] Therefore, concurrent inhibition of both pathways may lead to a more profound and durable anti-tumor response.

Preclinical Data Summary

Preclinical studies have demonstrated the potential of combining INCB062079 with sorafenib in HCC models. The most direct evidence comes from a study in a subcutaneous Huh7 human HCC xenograft model.

In Vivo Efficacy:

A study presented at the American Association for Cancer Research (AACR) in 2017 by researchers at Incyte Corporation reported that the combination of INCB062079 and sorafenib resulted in additive tumor growth inhibition in the Huh7 HCC xenograft model.[2][3] While specific quantitative data from this combination study is not publicly available, the findings suggest a greater anti-tumor effect than either agent alone.

For context, INCB062079 as a monotherapy has shown significant efficacy in preclinical models of HCC with FGF19 amplification. In two patient-derived xenograft (PDX) models of HCC with FGF19 amplification, administration of INCB062079 led to a tumor growth reduction of 50-66%.[3]

Table 1: Summary of Preclinical Efficacy of INCB062079 in HCC Models

Model TypeGenetic AlterationTreatmentEfficacyReference
Huh7 XenograftNot SpecifiedINCB062079 + SorafenibAdditive Tumor Growth Inhibition[2][3]
PDX Model 1FGF19 AmplificationINCB06207950% Tumor Growth Reduction[3]
PDX Model 2FGF19 Amplification66% Tumor Growth Reduction[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of INCB062079 and sorafenib in HCC models. These protocols are based on standard methodologies and information gathered from related preclinical studies.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the effect of INCB062079 and sorafenib, alone and in combination, on the viability of HCC cell lines.

Materials:

  • HCC cell lines (e.g., Huh7, Hep3B)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • INCB062079 (powder, stored at -20°C)

  • Sorafenib (powder, stored at -20°C)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HCC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare stock solutions of INCB062079 and sorafenib in DMSO. Create a dose-response matrix of single agents and combinations in culture medium.

  • Treatment: Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent. Analyze the combination effect using a synergy model (e.g., Chou-Talalay method to calculate a combination index).

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of INCB062079 and sorafenib, alone and in combination, on downstream signaling pathways.

Materials:

  • HCC cells treated as in Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and determine protein concentration.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., GAPDH).

Protocol 3: In Vivo HCC Xenograft Model

Objective: To evaluate the anti-tumor efficacy of INCB062079 and sorafenib, alone and in combination, in a subcutaneous HCC xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Huh7 HCC cells

  • Matrigel

  • INCB062079

  • Sorafenib

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 3-5 x 10^6 Huh7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, INCB062079 alone, Sorafenib alone, INCB062079 + Sorafenib).

  • Treatment Administration: Administer drugs via oral gavage daily. Dosing will need to be optimized, but based on preclinical studies of similar agents, starting doses could be in the range of 10-30 mg/kg for INCB062079 and 30 mg/kg for sorafenib.

  • Monitoring: Measure tumor volume with calipers and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group. Perform statistical analysis to compare the efficacy of the combination to monotherapies.

Visualizations

Signaling Pathways

G cluster_INCB INCB062079 cluster_Sorafenib Sorafenib cluster_Cell Cellular Effects FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Survival Survival AKT->Survival INCB INCB062079 INCB->FGFR4 VEGFR_PDGFR VEGFR/PDGFR Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR_PDGFR Sorafenib->RAF

Caption: Signaling pathways targeted by INCB062079 and sorafenib in HCC.

Experimental Workflow

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Seed HCC Cells (e.g., Huh7) B Treat with INCB062079, Sorafenib, or Combination A->B C Incubate for 72h B->C D Cell Viability Assay (IC50, Synergy) C->D E Western Blot (Signaling Pathway Analysis) C->E F Implant Huh7 Cells in Immunodeficient Mice G Tumor Growth to 100-150 mm³ F->G H Randomize into Treatment Groups G->H I Daily Oral Dosing (21-28 days) H->I J Monitor Tumor Volume & Body Weight I->J K Endpoint Analysis (Tumor Growth Inhibition) J->K

Caption: Experimental workflow for evaluating INCB062079 and sorafenib combination therapy.

Logical Relationship of Combination Therapy

G INCB INCB062079 FGFR4 Inhibition of FGF19-FGFR4 Signaling INCB->FGFR4 Sora Sorafenib Raf_VEGFR Inhibition of Raf-MEK-ERK & VEGFR Pathways Sora->Raf_VEGFR Driver Targeting Oncogenic Driver FGFR4->Driver Resistance Overcoming Potential Sorafenib Resistance FGFR4->Resistance Prolif_Angio Inhibition of Proliferation & Angiogenesis Raf_VEGFR->Prolif_Angio Synergy Additive/Synergistic Anti-Tumor Effect Driver->Synergy Prolif_Angio->Synergy Resistance->Synergy

Caption: Rationale for the combination of INCB062079 and sorafenib in HCC.

References

Troubleshooting & Optimization

Technical Support Center: Managing INCB062079-Induced Diarrhea in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing diarrhea as a side effect of INCB062079 treatment in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of INCB062079 and why does it cause diarrhea?

A1: INCB062079 is an orally bioavailable, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. The FGF19/FGFR4 signaling pathway plays a crucial role in the regulation of bile acid synthesis[1]. Under normal physiological conditions, FGF19, produced in the ileum after meals, binds to FGFR4 on hepatocytes to suppress the expression of Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis[1]. By inhibiting FGFR4, INCB062079 disrupts this negative feedback loop, leading to an overproduction of bile acids. The resulting excess bile acids in the gastrointestinal tract can lead to secretory diarrhea[1]. This is considered an on-target effect of the drug.

Q2: How common is diarrhea as a side effect of INCB062079 in preclinical and clinical studies?

Q3: What are the recommended first-line treatments for managing INCB062079-induced diarrhea in mice?

A3: Based on clinical management strategies and general preclinical practices, the recommended first-line treatments include the anti-motility agent loperamide (B1203769) and bile acid sequestrants such as cholestyramine[1][2][3]. Loperamide works by slowing intestinal transit, allowing for more absorption of water and electrolytes[7][8][9][10]. Cholestyramine binds to bile acids in the intestine, preventing their diarrheal effects[4][5][6].

Q4: At what dose of INCB062079 should I expect to see diarrhea in my mouse model?

A4: Preclinical studies of INCB062079 in subcutaneous xenograft models have reported that doses between 10-30 mg/kg administered twice daily (BID) were well-tolerated and showed anti-tumor efficacy[11]. While these studies did not focus on diarrhea, it is within this dose range that this on-target side effect would be expected to occur. It is recommended to start with a dose within this range and monitor for the onset of diarrhea. A pilot study to determine the specific dose that induces a consistent, manageable level of diarrhea in your specific mouse strain and experimental conditions is advisable.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Severe Diarrhea and Rapid Weight Loss - INCB062079 dosage is too high.- Dehydration and electrolyte imbalance.- Immediately pause INCB062079 administration.- Provide supportive care: subcutaneous fluids (e.g., sterile saline) to combat dehydration.- Once the mouse has recovered, consider restarting INCB062079 at a lower dose.- Prophylactically co-administer an anti-diarrheal agent upon restarting treatment.
Mild to Moderate Diarrhea with Minimal Weight Loss - On-target effect of FGFR4 inhibition.- Continue INCB062079 administration but monitor the mouse closely.- Initiate treatment with loperamide or cholestyramine (see protocols below).- Ensure easy access to food and water to prevent dehydration.
No Diarrhea Observed at Expected Therapeutic Dose - Individual animal variability.- Insufficient drug exposure.- Confirm correct dosing and administration of INCB062079.- If anti-tumor efficacy is also not observed, consider a modest dose escalation of INCB062079, while carefully monitoring for any adverse effects.
Constipation after Loperamide Treatment - Loperamide dose is too high or administered too frequently.- Discontinue loperamide until normal bowel movements resume.- Re-initiate loperamide at a lower dose or reduced frequency.

Data Presentation

Table 1: Diarrhea Scoring System for Mice

ScoreStool ConsistencyDescription
0 NormalWell-formed, solid pellets.
1 SoftFormed pellets, but soft to the touch.
2 Pasty/Semi-liquidPoorly formed, pasty stool that sticks to surfaces.
3 LiquidWatery, liquid stool.

Table 2: Example Dosing for Anti-Diarrheal Agents in Mice

Agent Dosage Administration Route Frequency
Loperamide 5 - 10 mg/kgOral gavageOnce or twice daily, as needed.
Cholestyramine 2% w/w in feedOral (mixed with chow)Ad libitum

Note: The optimal dose and frequency may vary depending on the mouse strain, severity of diarrhea, and specific experimental conditions. A dose-response study is recommended to determine the most effective regimen for your model.

Experimental Protocols

Protocol 1: Assessment of Diarrhea in Mice
  • Animal Housing: House mice in cages with a solid floor or a wire mesh floor that allows for easy observation and collection of fecal pellets.

  • Daily Monitoring: At the same time each day, observe the fecal pellets of each mouse.

  • Diarrhea Scoring: Assign a diarrhea score based on the criteria in Table 1 .

  • Body Weight: Record the body weight of each mouse daily. A significant drop in body weight can be an indicator of dehydration secondary to diarrhea.

  • Stool Water Content (Optional): a. Collect fresh fecal pellets in a pre-weighed microcentrifuge tube. b. Weigh the tube with the fresh pellets to get the "wet weight". c. Dry the pellets (e.g., in a speed vacuum or oven at 60°C overnight). d. Weigh the tube with the dried pellets to get the "dry weight". e. Calculate the percentage of water content: ((wet weight - dry weight) / wet weight) * 100.

Protocol 2: Management of INCB062079-Induced Diarrhea with Loperamide
  • Preparation of Loperamide Solution: a. Pulverize a 2 mg loperamide tablet. b. Suspend the powder in a known volume of sterile saline or a vehicle like 0.5% methylcellulose (B11928114) to achieve the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered as 0.2 mL).

  • Administration: a. Once diarrhea is observed (e.g., a score of 2 or 3), administer the prepared loperamide solution via oral gavage. b. A typical starting dose is 5 mg/kg. This can be titrated up to 10 mg/kg if diarrhea is not controlled. c. Administer once or twice daily based on the severity and duration of diarrhea.

  • Monitoring: Continue daily monitoring of diarrhea score and body weight to assess the efficacy of the treatment. Adjust the dose and frequency as needed.

Protocol 3: Management of INCB062079-Induced Diarrhea with Cholestyramine
  • Preparation of Medicated Chow: a. Thoroughly mix cholestyramine resin powder with powdered mouse chow to achieve a 2% weight-for-weight concentration. b. If necessary, a small amount of sterile water can be added to help bind the cholestyramine to the chow, which can then be re-pelleted and dried.

  • Administration: a. Provide the medicated chow to the mice ad libitum, starting at the same time as the initiation of INCB062079 treatment (prophylactic) or upon the onset of diarrhea (therapeutic).

  • Monitoring: Monitor food intake to ensure the mice are consuming the medicated chow. Continue daily assessment of diarrhea and body weight.

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte cluster_inhibition Pharmacological Intervention FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds to CYP7A1 CYP7A1 FGFR4->CYP7A1 Inhibits BileAcids Bile Acids Cholesterol Cholesterol Cholesterol->BileAcids Synthesis via CYP7A1 INCB062079 INCB062079 INCB062079->FGFR4 Irreversibly Inhibits

Caption: Mechanism of INCB062079-induced diarrhea.

Experimental_Workflow cluster_management Diarrhea Management start Start Experiment (e.g., Tumor Implantation) treatment Initiate INCB062079 Treatment (e.g., 10-30 mg/kg BID) start->treatment monitoring Daily Monitoring: - Diarrhea Score - Body Weight treatment->monitoring diarrhea_check Diarrhea Observed? (Score >= 2) monitoring->diarrhea_check diarrhea_check->monitoring No management_options Initiate Anti-Diarrheal Treatment diarrhea_check->management_options Yes loperamide Loperamide (5-10 mg/kg, PO) management_options->loperamide cholestyramine Cholestyramine (2% w/w in feed) management_options->cholestyramine continue_monitoring Continue Daily Monitoring and INCB062079 Treatment loperamide->continue_monitoring cholestyramine->continue_monitoring continue_monitoring->diarrhea_check end End of Study/ Endpoint Met continue_monitoring->end

Caption: Experimental workflow for managing diarrhea.

References

Technical Support Center: INCB062079 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the small molecule inhibitor INCB062079 in Dimethyl Sulfoxide (DMSO) when stored at -20°C. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for INCB062079 stock solutions in DMSO?

For the majority of small molecule compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[1] To maintain the stability and activity of INCB062079, it is advisable to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles which can potentially damage the compound.[1][2] While many compounds are stable for short periods at warmer temperatures, long-term storage at -20°C is the optimal condition.[1]

Q2: How do repeated freeze-thaw cycles affect the stability of INCB062079 in DMSO?

Repeated freeze-thaw cycles can compromise the stability and concentration of small molecule inhibitor stock solutions.[3][4] One of the primary reasons for this is that DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere each time the vial is opened.[3] This introduction of water can lead to the hydrolysis of susceptible compounds, thereby reducing their effective concentration and activity.[4]

Q3: What are other factors that can influence the stability of INCB062079 in DMSO?

Several factors beyond temperature and freeze-thaw cycles can impact the stability of INCB062079 in DMSO:

  • Water Content: As DMSO is highly hygroscopic, any absorbed water can lead to the degradation of compounds susceptible to hydrolysis.[4]

  • Oxygen: The presence of dissolved oxygen in the DMSO stock solution can lead to the oxidation of sensitive molecules.[4]

  • Container Material: While studies have shown no significant difference between glass and polypropylene (B1209903) containers for many compounds, it is a factor to consider for molecules that may adsorb to plastic surfaces.[4]

Q4: I suspect my INCB062079 stock solution has degraded. How can I verify its stability?

If you suspect degradation of your INCB062079 stock solution, which can manifest as a loss of potency in your experiments, a quantitative analysis is recommended. The most reliable method to confirm the compound's integrity is to use a sensitive and specific analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4] This method allows for the accurate measurement of the parent compound's concentration, enabling you to compare it against a freshly prepared standard.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced or inconsistent activity in assays Compound degradation due to improper storage or handling.Prepare a fresh stock solution of INCB062079 from solid material. Aliquot the new stock solution to minimize freeze-thaw cycles. Perform a dose-response experiment to compare the activity of the new and old stock solutions.
Precipitation of the compound upon dilution in aqueous media.It is common for compounds to precipitate when a DMSO stock is diluted into an aqueous buffer.[1] This can often be resolved by vortexing, sonicating, or gentle warming of the solution.[1] Ensure the precipitate has fully redissolved before use.[1]
Visible precipitate in the DMSO stock solution after thawing The compound may have come out of solution during freezing.Before use, ensure the solution is homogeneous. This can be achieved by vortexing or brief sonication. Always centrifuge the vial before opening to pellet any undissolved material.
Final DMSO concentration is too high in the assay High concentrations of DMSO can be cytotoxic to some cell lines and may cause off-target effects.[3]It is crucial to include a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[3] Generally, keeping the final DMSO concentration below 0.5% is recommended for most cell-based assays.[3]

Experimental Protocols

General Protocol for Preparing and Storing INCB062079 Stock Solutions
  • Preparation of High-Concentration Stock Solution:

    • Dissolve the solid INCB062079 in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting:

    • Dispense the stock solution into small, single-use volumes in appropriate vials (e.g., polypropylene or glass with Teflon-lined caps).[3]

  • Storage:

    • Store the aliquots at -20°C for long-term storage (up to 3 months is a general guideline).[1] For shorter periods, 4°C may be acceptable, but this is compound-specific.[3]

Protocol for Assessing the Stability of INCB062079 in DMSO
  • Sample Preparation:

    • Prepare a stock solution of INCB062079 in DMSO at a known concentration.

    • Create several aliquots of this stock solution.

  • Time-Point Storage:

    • Store the aliquots at -20°C.

    • Designate specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • Sample Analysis:

    • At each time point, thaw one aliquot.

    • Analyze the concentration of the parent INCB062079 compound using a validated LC-MS/MS method.[4]

  • Data Analysis:

    • Plot the percentage of the remaining compound against time to determine the stability profile.

Quantitative Data Summary

As there is no publicly available stability data specifically for INCB062079, the following table is a template for researchers to document their own stability study results.

Time PointStorage ConditionConcentration (µM)% RemainingAnalyst
T = 0-20°C100%
T = 1 week-20°C
T = 2 weeks-20°C
T = 1 month-20°C
T = 3 months-20°C

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage & Time Points cluster_analysis Analysis cluster_result Result A Prepare INCB062079 Stock in DMSO B Create Multiple Aliquots A->B C Store Aliquots at -20°C B->C D Define Analysis Time Points (e.g., 0, 1, 4, 12 weeks) C->D E Thaw Aliquot at Each Time Point D->E F Analyze Concentration by LC-MS/MS E->F G Compare to T=0 Concentration F->G H Determine Percent Degradation Over Time G->H I Establish Stability Profile H->I FGFR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Activates BetaKlotho β-Klotho BetaKlotho->FGFR4 Co-receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes INCB062079 INCB062079 INCB062079->FGFR4 Inhibits

References

troubleshooting inconsistent results with INCB062079

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using INCB062079, a selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes with INCB062079 can arise from various factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.

Q1: I am observing high variability in the IC50 value of INCB062079 in my cell-based assays. What could be the cause?

A1: Variability in IC50 values is a common issue and can be attributed to several factors:

  • Cell Line Authenticity and Stability: Ensure your cell lines are routinely authenticated (e.g., by STR profiling) and tested for mycoplasma contamination. Genetic drift can occur with continuous passaging, potentially altering the expression of FGFR4, its downstream signaling components, or drug transporters.

  • FGF19 Expression Levels: The sensitivity of cell lines to INCB062079 is often dependent on the expression of FGF19, the ligand for FGFR4. Inconsistent FGF19 expression, which can be influenced by culture conditions, can lead to variable inhibitor potency.

  • Assay Conditions: Factors such as cell seeding density, serum concentration in the culture medium, and the duration of drug exposure can all impact the apparent IC50. Standardize these parameters across all experiments.

  • Compound Stability and Handling: As an irreversible inhibitor, the stability of INCB062079 in your assay medium over the course of the experiment is critical. Ensure consistent incubation times and conditions.

Q2: My cells are showing signs of toxicity that don't seem related to FGFR4 inhibition. Could this be due to off-target effects?

A2: While INCB062079 is reported to be a highly selective inhibitor of FGFR4, off-target effects are a possibility with any small molecule inhibitor.

  • High Concentrations: Off-target effects are more likely to be observed at higher concentrations. Try to use the lowest effective concentration possible.

  • Cell Line-Specific Effects: The proteome of your specific cell line could contain unforeseen off-target proteins that interact with INCB062079.

  • Control Experiments: To investigate potential off-target effects, consider using a structurally related but inactive control compound if available. Additionally, using a secondary cell line that does not express FGFR4 can help differentiate between on-target and off-target toxicity.

Q3: I am not observing the expected downstream signaling inhibition (e.g., p-ERK) after treating with INCB062079. What should I check?

A3: A lack of downstream signaling inhibition can point to several issues:

  • Compound Inactivity: Ensure your stock solution of INCB062079 is properly prepared and has not undergone degradation. Prepare fresh dilutions for each experiment.

  • Irreversible Binding Kinetics: INCB062079 is an irreversible inhibitor that covalently binds to Cys552 of FGFR4. The inhibitory effect is time-dependent. You may need to optimize the pre-incubation time of the inhibitor with the cells before stimulating the pathway.

  • Bypass Signaling Pathways: Cells can develop resistance to kinase inhibitors by activating alternative signaling pathways that bypass the inhibited target.[1] For example, activation of the PI3K/mTOR pathway could maintain downstream signaling even with effective FGFR4 inhibition. Consider probing other relevant pathways.

  • Sub-optimal Ligand Stimulation: If you are using exogenous FGF19 to stimulate the pathway, ensure the concentration and incubation time are optimal for activating FGFR4 in your cell line.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of INCB062079?

A: INCB062079 is a potent, selective, and orally bioavailable irreversible inhibitor of FGFR4.[2] It specifically and irreversibly binds to the cysteine residue at position 552 (Cys552) within the active site of FGFR4, blocking its autophosphorylation and subsequent activation of downstream signaling pathways.

Q: What are the known on-target effects of INCB062079 that I should be aware of in my experiments?

A: Inhibition of the FGF19-FGFR4 signaling axis by INCB062079 can lead to an increase in bile acid synthesis.[2] This is a known on-target effect and in a research setting, could potentially influence the biology of cell lines sensitive to changes in bile acid levels. In clinical trials, this on-target effect manifested as diarrhea and increases in liver enzymes (AST and ALT).[2]

Q: How should I prepare and store INCB062079?

A: For specific handling instructions, always refer to the datasheet provided by your supplier. As a general guideline for small molecule inhibitors:

  • Storage of Solid Compound: Store the solid powder at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Q: In which cell lines is INCB062079 expected to be most effective?

A: INCB062079 is most effective in cancer cell lines that are dependent on the FGF19-FGFR4 signaling pathway for their proliferation and survival. This typically includes cell lines with amplification of the FGF19 gene and high expression of FGFR4.

Quantitative Data

ParameterValueReference
FGFR4 IC50 1.2 nM
Cellular EC50 (FGF19-dependent cells) < 200 nM
Cellular EC50 (FGF19-independent cells) > 5000 nM

Experimental Protocols

General Protocol for a Cell-Based Proliferation Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of INCB062079 in the appropriate cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution. Include a vehicle control (e.g., DMSO at the same final concentration as the highest INCB062079 concentration).

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of INCB062079 or vehicle control.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP-based assay, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the INCB062079 concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation INCB062079 INCB062079 INCB062079->FGFR4 Irreversibly Inhibits (Cys552)

Caption: FGF19-FGFR4 signaling pathway and inhibition by INCB062079.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare INCB062079 Stock Solution (e.g., in DMSO) dilute Prepare Serial Dilutions of INCB062079 prep_stock->dilute prep_cells Culture and Plate FGFR4-dependent Cells treat Treat Cells with INCB062079 (include vehicle control) prep_cells->treat dilute->treat incubate Incubate for Defined Period (e.g., 72h) treat->incubate assay Perform Cell Viability or Signaling Assay incubate->assay analyze Analyze Data (e.g., IC50 determination) assay->analyze

Caption: General experimental workflow for in vitro studies with INCB062079.

References

impact of bile acid sequestrants on INCB062079 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective FGFR4 inhibitor, INCB062079, in experiments where bile acid sequestrants are co-administered.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for INCB062079 and how does it relate to bile acids?

A1: INCB062079 is an orally bioavailable, selective inhibitor of human fibroblast growth factor receptor 4 (FGFR4).[1][2][3] It works by irreversibly binding to a specific cysteine residue (Cys552) in the active site of FGFR4, which blocks its activation by its ligand, fibroblast growth factor 19 (FGF19).[1][4] The FGF19/FGFR4 signaling pathway is a key regulator of bile acid synthesis.[2][3][5] Under normal conditions, FGF19, produced in the intestine in response to bile acids, signals through FGFR4 in the liver to suppress the synthesis of new bile acids, creating a negative feedback loop.[3][5] By inhibiting FGFR4, INCB062079 disrupts this feedback, leading to an increase in bile acid synthesis.[2][3][5]

Q2: Why would a bile acid sequestrant be used in an experiment with INCB062079?

A2: The inhibition of FGFR4 by INCB062079 leads to an on-target effect of increased bile acid production.[2][3][5] This excess of bile acids can cause significant gastrointestinal side effects, most commonly diarrhea.[2][6] In a clinical study with INCB062079, dose-limiting toxicities like grade 3 diarrhea and transaminitis were observed.[2][6] To mitigate these toxicities and improve the tolerability of the drug, a bile acid sequestrant is administered prophylactically.[2][5][6] The sequestrant binds to the excess bile acids in the intestine, preventing their adverse effects and allowing for a more manageable safety profile of INCB062079.[2][5][6]

Q3: What are bile acid sequestrants and how do they work?

A3: Bile acid sequestrants, such as cholestyramine, colestipol, and colesevelam, are a class of medications that are not absorbed into the bloodstream.[7][8][9] They are polymeric resins that work locally in the intestine.[8] They bind to bile acids to form an insoluble complex that is then excreted in the feces.[7][8][10] This action disrupts the normal enterohepatic circulation, where about 95% of bile acids are typically reabsorbed and returned to the liver.[8][11] The liver then compensates for the loss of bile acids by converting more cholesterol into new bile acids.[7][8]

Q4: Can bile acid sequestrants affect the absorption or efficacy of INCB062079?

A4: Yes, this is a critical consideration. Bile acid sequestrants are known to bind to various drugs in the gastrointestinal tract, which can decrease their absorption and, consequently, their effectiveness.[7][8] To avoid this interaction, it is standard practice to space the administration of other medications and bile acid sequestrants. Typically, other drugs should be taken at least 1 hour before or 4-6 hours after the bile acid sequestrant.[7] Researchers should carefully consider this timing in their experimental design to ensure that the intended exposure to INCB062079 is achieved.

Q5: What are the expected pharmacodynamic effects of combining INCB062079 with a bile acid sequestrant?

A5: The combination is expected to show evidence of FGFR4 inhibition while managing the associated side effects. Key pharmacodynamic markers to monitor include:

  • Increased 7α-hydroxy-4-cholesten-3-one (C4): C4 is a precursor in bile acid synthesis, and its levels will rise as a direct result of FGFR4 inhibition by INCB062079.[2][6]

  • Increased Plasma FGF19: The body may attempt to compensate for the blocked FGFR4 signaling by increasing the production of FGF19.[2][6]

  • Controlled Diarrhea: The co-administration of the bile acid sequestrant should lead to a manageable level of diarrhea compared to INCB062079 alone.[2][6]

II. Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving INCB062079 and bile acid sequestrants.

Observed Problem Potential Cause Troubleshooting Steps
Reduced INCB062079 Efficacy (e.g., less tumor growth inhibition than expected) Drug-Drug Interaction: The bile acid sequestrant may be binding to INCB062079 in the gut, reducing its absorption and systemic exposure.1. Verify Dosing Schedule: Ensure that INCB062079 is administered at least 1 hour before or 4-6 hours after the bile acid sequestrant.[7] 2. Pharmacokinetic Analysis: Measure plasma concentrations of INCB062079 to confirm if systemic exposure is lower than expected. 3. Adjust Dosing Window: If feasible within the experimental constraints, consider increasing the time between the administration of the two agents.
Unexpectedly High Levels of Diarrhea or other GI Toxicity Insufficient Bile Acid Sequestration: The dose of the bile acid sequestrant may be too low to effectively bind the excess bile acids produced in response to INCB062079.1. Review Dosing: Confirm that the correct dose of the bile acid sequestrant is being administered. 2. Dose Titration: If toxicity persists, a carefully controlled dose-escalation of the bile acid sequestrant may be necessary. Monitor for constipation, a common side effect of sequestrants.[7][9] 3. Pharmacodynamic Monitoring: Measure serum bile acids and C4 levels to quantify the extent of bile acid synthesis.[2][6]
Inconsistent or Highly Variable Experimental Results Variability in Drug Administration and Absorption: Inconsistent timing of drug administration or subject-to-subject variability in GI transit time can lead to variable drug absorption.1. Standardize Protocols: Strictly enforce the timing of administration for INCB062079, the bile acid sequestrant, and feeding schedules. 2. Monitor Food Intake: Bile acid release is stimulated by food. Standardizing the diet and feeding times of experimental subjects can help reduce variability. 3. Increase Sample Size: A larger sample size may be necessary to achieve statistical significance in the presence of high variability.
Elevated Liver Enzymes (AST/ALT) On-Target Hepatobiliary Effect: Disruption of the FGF19/FGFR4 axis and the resulting accumulation of bile acids can potentially lead to liver stress.[3]1. Monitor Liver Function: Regularly monitor serum AST, ALT, and bilirubin (B190676) levels. 2. Histopathology: At the end of the study, perform a histopathological examination of the liver to assess for any signs of cholestatic injury. 3. Dose Adjustment: If liver enzyme elevation is a concern, a reduction in the INCB062079 dose may need to be considered.

III. Experimental Protocols

Protocol 1: In Vivo Efficacy Study with Co-administration of INCB062079 and Cholestyramine

  • Model: Use an appropriate xenograft or patient-derived xenograft (PDX) model with known FGF19 amplification or FGFR4 overexpression.[4]

  • Subject Acclimatization: Allow subjects (e.g., immunodeficient mice) to acclimate for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign subjects to the following groups:

    • Vehicle Control

    • INCB062079 alone

    • Cholestyramine alone

    • INCB062079 + Cholestyramine

  • Drug Preparation:

    • Prepare INCB062079 in a suitable vehicle for oral gavage.

    • Prepare cholestyramine as a suspension in water or mixed with food, according to the desired dose.

  • Administration Schedule:

    • Morning (e.g., 8:00 AM): Administer INCB062079 by oral gavage.

    • Afternoon (e.g., 2:00 PM): Administer cholestyramine (at least 6 hours after INCB062079).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

    • Monitor for clinical signs of toxicity, especially diarrhea, daily.

  • Endpoint Analysis:

    • At the study endpoint, collect terminal blood samples for pharmacokinetic and pharmacodynamic (C4, FGF19, bile acids) analysis.

    • Excise tumors for weight measurement and further analysis (e.g., histology, target engagement).

IV. Visualizations

FGF19_FGFR4_Pathway cluster_intestine Intestine cluster_liver Liver cluster_intervention Experimental Intervention BileAcids_Int Bile Acids FGF19 FGF19 Production BileAcids_Int->FGF19 stimulates FGFR4 FGFR4 FGF19->FGFR4 activates Cholesterol Cholesterol CYP7A1 CYP7A1 Enzyme Cholesterol->CYP7A1 BileAcids_Liver Bile Acid Synthesis CYP7A1->BileAcids_Liver FGFR4->CYP7A1 inhibits INCB062079 INCB062079 INCB062079->FGFR4 irreversibly inhibits Sequestrant Bile Acid Sequestrant Sequestrant->BileAcids_Int binds & sequesters

Caption: Signaling pathway of FGF19/FGFR4 and points of intervention.

Experimental_Workflow cluster_dosing Daily Dosing Schedule cluster_monitoring Routine Monitoring cluster_endpoint Endpoint Analysis Time_0 Time 0 (e.g., 8 AM) Dose_INCB Administer INCB062079 Time_0->Dose_INCB Time_6 Time +6 Hours (e.g., 2 PM) Dose_Seq Administer Bile Acid Sequestrant Time_6->Dose_Seq Monitor_Tumor Tumor Volume Blood Blood Collection (PK/PD) Monitor_Weight Body Weight Monitor_Tox Toxicity Signs (e.g., Diarrhea) Tissue Tissue Harvest (Tumor, Liver)

Caption: Recommended experimental workflow for co-administration studies.

References

INCB062079 Preclinical Toxicity Profile: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the toxicity profile of INCB062079, a selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information is compiled from publicly available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for INCB062079?

A1: INCB062079 is an orally bioavailable antagonist of FGFR4.[1] It works by selectively and irreversibly binding to a specific cysteine residue (Cys552) within the active site of the FGFR4 protein.[2] This covalent binding blocks the receptor's autophosphorylation and activation, thereby inhibiting the downstream signaling pathway that is normally triggered by its ligand, Fibroblast Growth Factor 19 (FGF19).[1][2] This mechanism is designed to halt the proliferation of tumor cells that overexpress FGF19 and FGFR4.[1]

Q2: What is the primary mechanism of INCB062079-related toxicity?

A2: The toxicity profile of INCB062079 is primarily linked to its on-target inhibition of the FGF19-FGFR4 signaling axis, which plays a crucial role in regulating bile acid synthesis in the liver.[3] Under normal conditions, the FGF19/FGFR4 pathway suppresses the gene CYP7A1, which is the rate-limiting enzyme in bile acid production.[3] By inhibiting FGFR4, INCB062079 disrupts this negative feedback loop, leading to an overproduction and accumulation of bile acids. This can result in gastrointestinal and hepatobiliary toxicities.[3]

Q3: What are the most common adverse events observed with INCB062079?

A3: Based on a first-in-human Phase I clinical study, the most frequently reported treatment-related adverse event was diarrhea.[3][4] Other common events included fatigue, nausea, abdominal pain, decreased appetite, and increases in liver enzymes (AST and ALT), also known as transaminitis.[3]

Q4: Were there any dose-limiting toxicities (DLTs) identified for INCB062079?

A4: Yes, in the Phase I trial, dose-limiting toxicities were observed at a dose of 15 mg twice daily. These included Grade 3 diarrhea and Grade 3 transaminitis.[4][5] The study was terminated before a maximum tolerated dose (MTD) could be formally established.[3][4]

Q5: Is there a way to predict or mitigate the toxicity of INCB062079 in experimental models?

A5: Yes. The observed DLTs were found to be associated with high baseline concentrations of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[3][4] To mitigate toxicity, a clinical strategy was implemented that involved pre-screening subjects for C4 levels (< 40.9 ng/mL) and the prophylactic administration of bile acid sequestrants.[3][4] This approach resulted in a more manageable safety profile.[4] Preclinical toxicology data also suggest that bile acid sequestration is a viable method to prevent FGFR4 inhibitor-induced hepatic and gastrointestinal toxicity.[3][6]

Q6: What is the preclinical safety profile of INCB062079 in animal models?

A6: Detailed preclinical toxicology reports are not extensively available in the public domain. However, studies in xenograft models of hepatocellular carcinoma (HCC) indicated that INCB062079 was "well-tolerated" at efficacious oral doses of 10-30 mg/kg administered twice daily.[2] One report noted transient body weight loss in these models. Additionally, FGFR4 inhibition in cynomolgus monkeys was shown to increase CYP7A1 expression and bile salt excretion, consistent with the on-target mechanism of toxicity.[3]

Troubleshooting Guide for Preclinical Experiments

Observed Issue Potential Cause Recommended Action / Troubleshooting Step
Excessive Diarrhea in Animal Models On-target effect of FGFR4 inhibition leading to increased bile acid in the gastrointestinal tract.1. Consider co-administration of a bile acid sequestrant (e.g., cholestyramine) to bind excess bile acids. 2. Monitor fluid and electrolyte balance in the animals. 3. Evaluate lower dose levels of INCB062079. 4. Ensure consistent diet and hydration.
Elevated Liver Enzymes (ALT/AST) On-target hepatotoxicity due to bile acid accumulation.1. Implement baseline and periodic monitoring of liver function markers (ALT, AST, bilirubin) in plasma. 2. Consider measuring a bile acid synthesis biomarker, such as C4, if a suitable assay is available for the model species. 3. Co-administer a bile acid sequestrant. 4. Perform histopathological analysis of liver tissue at the end of the study to assess for signs of cholestatic injury.
Significant Body Weight Loss Can be multifactorial: related to gastrointestinal distress (diarrhea, decreased appetite) or other systemic effects.1. Monitor food and water intake daily. 2. Provide supportive care, such as nutritional supplements or hydration, as per institutional guidelines. 3. Evaluate for signs of dehydration or malaise. 4. If weight loss exceeds established endpoints, consider dose reduction or cessation.

Data Presentation

Table 1: Treatment-Emergent Adverse Events (TEAEs) from Phase I Clinical Study (Any Grade, >30% of Patients)
Adverse EventFrequency (%)
Diarrhea60.9%
Fatigue56.5%
Nausea47.8%
Abdominal Pain39.1%
Decreased Appetite34.8%
(Data sourced from a study with 23 patients)[3]
Table 2: Preclinical Dosing in Efficacy Studies
Animal ModelDosing RegimenTolerability Note
Subcutaneous Xenograft Tumor Models (HCC)10-30 mg/kg, oral, twice dailyWell-tolerated; induced significant tumor regressions.[2]
PDX HCC ModelsNot specifiedGenerally well tolerated with transient body weight loss observed.

Experimental Protocols

While a specific, detailed preclinical toxicology protocol for INCB062079 is not publicly available, the following outlines the methodology from the first-in-human clinical trial, which provides the most comprehensive safety data.

Protocol: Phase I, Open-Label, Dose-Escalation Study (NCT03144661) [3][4]

  • Study Population: Patients with previously treated advanced solid tumors.[4]

  • Study Design: A 3+3 dose-escalation design was used to determine safety, tolerability, and the MTD.[4]

  • Dosing: INCB062079 was administered orally, starting at 10 mg once daily, with subsequent cohorts receiving escalated doses.[4]

  • Primary Objective: To assess the safety and tolerability of INCB062079 and to identify dose-limiting toxicities (DLTs).[4]

  • Secondary Objectives: To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of the drug, and to evaluate preliminary efficacy.[4]

  • Pharmacodynamic Assessments: Plasma levels of FGF19 and the bile acid synthesis marker C4 were monitored to confirm target engagement.[4]

  • Toxicity Mitigation Amendment: Following the observation of DLTs, the protocol was amended to include:

    • Patient Screening: Only patients with a pretreatment C4 concentration below 40.9 ng/mL were enrolled.[3][4]

    • Prophylactic Treatment: Concomitant prophylactic treatment with a bile acid sequestrant was required.[3][4]

Mandatory Visualization

Signaling Pathway and Toxicity Mechanism

FGF19_FGFR4_Pathway cluster_Systemic Systemic Regulation cluster_Hepatocyte Hepatocyte (Liver Cell) cluster_Inhibition Pharmacological Intervention BileAcids Bile Acids in Ileum FGF19 FGF19 Production BileAcids->FGF19 stimulates FGF19_circ Circulating FGF19 FGFR4 FGFR4 Receptor CYP7A1 CYP7A1 Gene FGFR4->CYP7A1 inhibits BileAcid_Synth Bile Acid Synthesis CYP7A1->BileAcid_Synth promotes Toxicity On-Target Toxicity (Diarrhea, Hepatotoxicity) BileAcid_Synth->Toxicity leads to FGF19_circ->FGFR4 activates INCB062079 INCB062079 INCB062079->FGFR4 irreversibly inhibits

Caption: FGF19-FGFR4 signaling pathway and the mechanism of INCB062079 on-target toxicity.

Experimental Workflow for Toxicity Mitigation

Toxicity_Mitigation_Workflow Start Initiate Preclinical Study with INCB062079 Screen Measure Baseline C4 Levels Start->Screen HighC4 High C4 (> Threshold) Screen->HighC4 Yes LowC4 Low C4 (≤ Threshold) Screen->LowC4 No Exclude High-Risk Subject (Exclude or use caution) HighC4->Exclude Proceed Proceed to Dosing LowC4->Proceed CoAdmin Co-administer with Bile Acid Sequestrant Proceed->CoAdmin Monitor Monitor for Adverse Events (Diarrhea, LFTs) CoAdmin->Monitor

Caption: Logical workflow for mitigating the on-target toxicity of INCB062079 in experiments.

References

Navigating Unexpected Phenotypes with INCB062079: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers and clinicians utilizing INCB062079, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document addresses potential unexpected phenotypes and adverse events observed during preclinical and clinical research, offering troubleshooting strategies and frequently asked questions to ensure proper experimental conduct and data interpretation. The observed side effects are primarily on-target effects stemming from the mechanism of action of INCB062079.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for INCB062079?

A1: INCB062079 is an orally bioavailable, selective, and irreversible inhibitor of human FGFR4.[1][2] It functions by covalently binding to a specific cysteine residue (Cys552) within the active site of FGFR4.[1] This action blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are typically initiated by its ligand, Fibroblast Growth Factor 19 (FGF19).[1] The FGF19/FGFR4 signaling axis is a key regulator of bile acid homeostasis.[2][3]

Q2: What are the most common "unexpected" phenotypes or adverse events observed with INCB062079 treatment?

A2: The most frequently observed adverse events are considered on-target effects resulting from the inhibition of the FGF19/FGFR4 pathway, which disrupts bile acid metabolism.[2][3] The most common toxicity reported in a first-in-human study was diarrhea, affecting approximately 60.9% of patients.[2][3][4] Other common treatment-related adverse events are detailed in the table below.

Q3: Why does INCB062079 cause diarrhea and liver enzyme elevations?

A3: Under normal physiological conditions, the FGF19/FGFR4 signaling pathway in the liver suppresses the synthesis of bile acids by downregulating the enzyme CYP7A1.[2][3] By inhibiting FGFR4, INCB062079 disrupts this negative feedback loop, leading to an overproduction and accumulation of bile acids. The increased concentration of bile salts in the gastrointestinal tract is a primary cause of diarrhea.[2][4] Excessive bile acid accumulation in the liver can also lead to hepatotoxicity, manifesting as elevated levels of transaminases (AST and ALT).[2][3]

Q4: Are there known off-target effects of INCB062079?

A4: Preclinical data indicate that INCB062079 is highly selective for FGFR4, with selectivity derived from its covalent modification of Cys552, a residue not conserved in other FGFR family members. The adverse events reported in clinical trials are consistent with the on-target inhibition of FGFR4 and its role in bile acid metabolism.[2][3]

Troubleshooting Guide: Managing On-Target Effects

Researchers may encounter specific challenges related to the on-target effects of INCB062079. This guide provides strategies to mitigate these issues.

Issue 1: High Incidence and Severity of Diarrhea
  • Problem: Significant diarrhea is observed in animal models or human subjects, potentially leading to dehydration and discontinuation of treatment. In a clinical setting, Grade 3 diarrhea was reported as a dose-limiting toxicity.[2][4]

  • Troubleshooting Strategy:

    • Prophylactic Co-administration of Bile Acid Sequestrants: Clinical data suggests that the prophylactic use of bile acid sequestrants can help manage diarrhea.[2][3][4]

    • Dose Adjustment: If severe diarrhea occurs, consider a dose reduction or interruption as per experimental or clinical protocols.

    • Hydration and Electrolyte Monitoring: Ensure adequate hydration and monitor electrolyte levels, especially in cases of persistent diarrhea.

Issue 2: Elevated Liver Transaminases (Transaminitis)
  • Problem: An increase in serum AST and ALT levels is detected, indicating potential hepatotoxicity. Grade 3 transaminitis was also a dose-limiting toxicity in clinical trials, particularly in patients with high baseline bile acid levels.[2][4]

  • Troubleshooting Strategy:

    • Baseline Biomarker Assessment: Measure baseline levels of 7α-hydroxy-4-cholesten-3-one (C4), a surrogate marker for bile acid synthesis. The clinical trial for INCB062079 was amended to exclude patients with high pretreatment C4 concentrations (< 40.9 ng/mL) to reduce the risk of severe hepatotoxicity.[2][3][4]

    • Regular Monitoring: Implement regular monitoring of liver function tests (AST, ALT, bilirubin) throughout the treatment period.

    • Dose Modification: In case of significant elevations in liver enzymes, a dose reduction or interruption may be necessary.

Quantitative Data Summary

The following table summarizes the common treatment-emergent adverse events (TEAEs) from the first-in-human clinical trial of INCB062079, with occurrences in over 30% of patients.[2]

Adverse EventFrequency (Any Grade)
Diarrhea60.9%
Fatigue56.5%
Nausea47.8%
Abdominal Pain39.1%
Decreased Appetite34.8%

Signaling Pathways and Experimental Workflows

FGF19/FGFR4 Signaling and Bile Acid Regulation

The following diagram illustrates the physiological role of the FGF19/FGFR4 pathway in regulating bile acid synthesis and how its inhibition by INCB062079 leads to the observed on-target toxicities.

FGF19_FGFR4_Pathway FGF19/FGFR4 Signaling in Bile Acid Homeostasis cluster_ileum Ileum cluster_liver Hepatocyte BileAcids_Ileum Bile Acids FXR FXR BileAcids_Ileum->FXR Activates FGF19 FGF19 FXR->FGF19 Induces Expression FGFR4 FGFR4/β-klotho FGF19->FGFR4 Activates CYP7A1 CYP7A1 FGFR4->CYP7A1 Inhibits (Negative Feedback) BileAcids_Liver Bile Acid Synthesis CYP7A1->BileAcids_Liver Catalyzes Cholesterol Cholesterol Cholesterol->CYP7A1 Substrate INCB062079 INCB062079 INCB062079->FGFR4 Inhibits

Caption: Mechanism of INCB062079-induced on-target toxicities.

Clinical Troubleshooting Workflow

This diagram outlines a logical workflow for managing patients or experimental subjects being treated with INCB062079 to mitigate common adverse events.

Troubleshooting_Workflow INCB062079 Adverse Event Management Workflow Start Start INCB062079 Treatment Baseline Baseline Assessment: - Liver Function Tests - C4 Levels (<40.9 ng/mL) Start->Baseline Prophylaxis Administer Prophylactic Bile Acid Sequestrant Baseline->Prophylaxis Monitor Monitor for Adverse Events: - Diarrhea - Nausea - Liver Enzymes Prophylaxis->Monitor AE_Present Adverse Event Occurs? Monitor->AE_Present Grade_AE Assess Severity (e.g., CTCAE Grade) AE_Present->Grade_AE Yes Continue Continue Treatment with Monitoring AE_Present->Continue No Manage_Mild Manage Symptomatically (e.g., Antidiarrheals, Hydration) Grade_AE->Manage_Mild Mild (Grade 1-2) Manage_Severe Dose Interruption/ Reduction Grade_AE->Manage_Severe Severe (Grade 3+) Manage_Mild->Monitor Manage_Severe->Monitor

Caption: Workflow for managing INCB062079-related adverse events.

Experimental Protocols

Protocol 1: Monitoring Pharmacodynamic Effects of INCB062079

Objective: To quantify the on-target effect of INCB062079 by measuring plasma biomarkers of bile acid synthesis.

Methodology:

  • Sample Collection: Collect plasma samples from subjects (human or animal) at baseline (pre-dose) and at specified time points following INCB062079 administration.

  • Biomarker Analysis:

    • FGF19 Measurement: Quantify plasma FGF19 levels using a validated enzyme-linked immunosorbent assay (ELISA) kit.

    • C4 Measurement: Measure plasma levels of 7α-hydroxy-4-cholesten-3-one (C4), a direct downstream product of CYP7A1 activity, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: An increase in both FGF19 and C4 concentrations following treatment is indicative of successful FGFR4 target engagement and inhibition.[3][4]

Protocol 2: Assessment of Liver Function

Objective: To monitor for potential hepatotoxicity associated with INCB062079 treatment.

Methodology:

  • Sample Collection: Collect serum samples at baseline and regularly throughout the treatment course.

  • Biochemical Analysis: Use a standard clinical chemistry analyzer to measure the levels of:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Total Bilirubin

  • Data Interpretation: Clinically significant elevations in ALT and AST levels (e.g., >3 times the upper limit of normal) may indicate drug-induced liver injury and necessitate a review of the treatment protocol, including potential dose modifications.

References

Technical Support Center: Monitoring C4 (7α-hydroxy-4-cholesten-3-one) Levels in INCB062079 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring C4 (7α-hydroxy-4-cholesten-3-one) levels in animal studies involving the FGFR4 inhibitor, INCB062079.

Understanding the C4 Biomarker in the Context of INCB062079

It is critical to distinguish that in the context of INCB062079 and other FGFR4 inhibitors, "C4" refers to 7α-hydroxy-4-cholesten-3-one , a stable intermediate in the bile acid synthesis pathway. It is a downstream product of the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this process. C4 is used as a pharmacodynamic biomarker to indicate the inhibition of the FGF19-FGFR4 signaling axis, which normally suppresses bile acid production. Inhibition of FGFR4 by INCB062079 is expected to lead to an increase in CYP7A1 activity and consequently, an increase in C4 levels in circulation. Monitoring C4 is therefore a direct measure of target engagement.

This is distinct from Complement Component C4, a protein of the innate immune system, which is not the relevant biomarker for INCB062079's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor C4 levels in animal studies with INCB062079?

A1: Monitoring C4 (7α-hydroxy-4-cholesten-3-one) levels is crucial for several reasons:

  • Pharmacodynamic (PD) Biomarker: C4 is a direct downstream product of the pathway regulated by the FGF19-FGFR4 axis. Increased C4 levels in plasma or serum serve as a robust biomarker of FGFR4 inhibition and confirm that INCB062079 is engaging its target in vivo.[1]

  • Toxicity Correlation: In human clinical trials of INCB062079, high pretreatment C4 concentrations were associated with dose-limiting toxicities, such as diarrhea and transaminitis. Monitoring C4 in animal models can help to establish a therapeutic window and anticipate potential adverse effects.

  • Dose-Response Assessment: Quantifying the change in C4 levels at different doses of INCB062079 allows for the characterization of the dose-response relationship and helps in the selection of appropriate doses for efficacy studies.

Q2: What is the recommended methodology for measuring C4 in animal samples?

A2: The most widely accepted and robust method for quantifying C4 in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[1] This method offers high sensitivity, specificity, and throughput. An isotope dilution LC-MS/MS assay using a stable isotope-labeled internal standard (e.g., C4-d7) is the gold standard.[1]

Q3: What are the typical endogenous levels of C4 in common laboratory animals?

A3: Endogenous C4 levels can vary between species. It is essential to establish baseline levels in the specific animal model being used. Published data shows the following approximate endogenous concentrations:

  • Rats: 53.0 ± 16.5 ng/mL in plasma.[1]

  • Monkeys: 6.8 ± 5.6 ng/mL in plasma.[1]

  • Mice: While specific data for mice was not found in the provided search, levels are expected to be within a quantifiable range by a sensitive LC-MS/MS method. It is recommended to measure baseline levels in a cohort of untreated mice to establish a reference range.

Q4: What type of samples should be collected for C4 analysis?

A4: Both serum and plasma are suitable for C4 measurement.[2] Plasma is often collected using EDTA or heparin as an anticoagulant. For consistency, the same sample type should be used throughout a study.

Experimental Protocol: Quantification of C4 in Rodent Plasma/Serum by LC-MS/MS

This protocol is a generalized procedure based on established methods for rat and monkey plasma and can be adapted for mouse studies.[1]

1. Sample Collection and Handling:

  • Collect whole blood from animals at predetermined time points (e.g., pre-dose, and various time points post-dose).

  • For plasma, collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • For serum, collect blood into tubes without an anticoagulant and allow it to clot.

  • Process the blood to separate plasma or serum within two hours of collection by centrifugation.

  • Transfer the resulting plasma or serum into clearly labeled polypropylene (B1209903) tubes and immediately freeze at -70°C or lower until analysis. C4 is stable for at least one day at room temperature and for at least 9 days when refrigerated or frozen.[2]

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma/serum samples on ice.

  • To a 20 µL aliquot of each sample, quality control (QC), and blank matrix, add the internal standard (e.g., C4-d7).

  • Precipitate proteins by adding a sufficient volume of cold acetonitrile (B52724) (e.g., 100 µL).

  • Vortex mix thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a suitable C18 reverse-phase column for separation. A gradient elution with mobile phases such as water with a small percentage of formic acid and acetonitrile with formic acid is typically effective.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both C4 and its deuterated internal standard (C4-d7).

4. Data Analysis and Quantification:

  • Since C4 is an endogenous compound, a surrogate matrix (e.g., 50/50 acetonitrile/water) should be used to prepare the calibration standards.[1]

  • Quality control (QC) samples should be prepared in the authentic matrix (e.g., pooled rodent plasma) to mimic the study samples.[1]

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

  • Use the calibration curve to determine the C4 concentration in the unknown study samples.

Quantitative Data Summary
ParameterRat Plasma[1]Monkey Plasma[1]
Sample Volume 20 µL20 µL
Endogenous C4 53.0 ± 16.5 ng/mL6.8 ± 5.6 ng/mL
Calibration Range 1 - 200 ng/mL0.5 - 100 ng/mL

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in baseline C4 levels - Inconsistent fasting state of animals.- Circadian rhythm influences on bile acid synthesis.- Genetic variability within the animal strain.- Ensure a consistent fasting period for all animals before blood collection.- Collect baseline samples at the same time of day for all animals.- Use a sufficient number of animals to account for biological variability and establish a robust baseline range.
Poor peak shape or sensitivity in LC-MS/MS - Suboptimal chromatography conditions.- Matrix effects from plasma/serum components.- Contamination of the LC-MS system.- Optimize the LC gradient, mobile phases, and column.- Evaluate and minimize matrix effects by adjusting the sample preparation method (e.g., liquid-liquid extraction instead of protein precipitation).- Perform regular maintenance and cleaning of the mass spectrometer ion source and LC system.
Inaccurate or imprecise QC sample results - Errors in QC sample preparation.- Instability of C4 in the matrix under certain conditions.- Issues with the calibration curve.- Re-prepare QC samples and ensure accurate pipetting.- Conduct stability assessments (freeze-thaw, bench-top) to ensure C4 is stable throughout the sample handling and analysis process.[1]- Verify the accuracy of the calibration standards and the linearity of the curve.
C4 levels are below the limit of quantification (BLQ) - The dose of INCB062079 is too low to cause a measurable increase.- The analytical method is not sensitive enough.- The animal model is not responsive.- Ensure the assay's lower limit of quantification (LLOQ) is sufficient to measure baseline levels.- If assessing an increase from baseline, ensure the baseline is measurable.- Consider a higher dose group in the study design.

Visualizations

Signaling Pathway Diagram

FGF19_FGFR4_Bile_Acid_Pathway cluster_liver Hepatocyte cluster_receptor Hepatocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 C4 C4 (7α-hydroxy-4-cholesten-3-one) CYP7A1->C4 Bile_Acids Bile Acids C4->Bile_Acids FGFR4 FGFR4 FGFR4->CYP7A1 Suppresses INCB062079 INCB062079 INCB062079->FGFR4 Inhibits FGF19 FGF19 (from gut) FGF19->FGFR4 Activates

Caption: FGF19-FGFR4 signaling pathway and the effect of INCB062079.

Experimental Workflow Diagram

C4_Monitoring_Workflow cluster_animal_phase Animal Dosing and Sampling cluster_analytical_phase Bioanalysis cluster_data_interpretation Data Interpretation Animal_Dosing Administer INCB062079 to Animal Models Blood_Collection Collect Blood Samples (Pre-dose and Post-dose) Animal_Dosing->Blood_Collection Sample_Processing Process to Plasma/Serum Blood_Collection->Sample_Processing Storage Store at ≤ -70°C Sample_Processing->Storage Sample_Prep Sample Preparation (Protein Precipitation) Storage->Sample_Prep Thaw Samples LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Quant Data Quantification LCMS_Analysis->Data_Quant PD_Assessment Assess Pharmacodynamic Effect (Fold change from baseline) Data_Quant->PD_Assessment PKPD_Modeling PK/PD Modeling PD_Assessment->PKPD_Modeling

Caption: Workflow for monitoring C4 levels in INCB062079 animal studies.

References

Validation & Comparative

A Comparative Guide to Selective FGFR4 Inhibitors: INCB062079 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fibroblast growth factor receptor 4 (FGFR4) signaling pathway has emerged as a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors, primarily through its activation by the ligand FGF19.[1][2] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[3] This guide provides an objective comparison of INCB062079 with other key selective FGFR4 inhibitors, supported by preclinical and clinical data, detailed experimental methodologies, and visual diagrams of key biological processes.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of INCB062079 and other selective FGFR4 inhibitors based on key pharmacological parameters.

Table 1: Biochemical Potency and Selectivity of FGFR4 Inhibitors

CompoundTypeFGFR4 IC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Kinase SelectivityReference
INCB062079 Irreversible Covalent1.2>250-fold>250-fold>250-fold>800-fold vs. large kinase panel[4]
Fisogatinib (BLU-554) Irreversible Covalent5~125-fold (624 nM)~440-fold (2203 nM)~157-fold (787 nM)Highly selective[5][6]
Roblitinib (FGF401) Reversible Covalent1.9>1000-fold>1000-fold>1000-fold>1000-fold vs. panel of 65 kinases[7][8]
EVER4010001 Not Specified2.4>1000-fold>1000-fold>1000-fold>1000-fold vs. all other kinases[9]
BLU-9931 Irreversible CovalentNot SpecifiedNo sensitivityNo sensitivityNo sensitivityPromising kinase group selectivity[10]

Table 2: In Vitro Cellular Activity of FGFR4 Inhibitors

CompoundCell Line (FGF19-Amplified)EC50 (nM)Cell Line (No FGF19-FGFR4 Dependence)EC50 (nM)Reference
INCB062079 FGF19-amplified HCC< 200HCC lines or normal cells> 5000[4][11]
Roblitinib (FGF401) HUH7, Hep3B, JHH712, 9, 9HEPG2, JHH> 10,000[8]

Table 3: Summary of In Vivo Antitumor Activity

CompoundAnimal ModelDoseAntitumor EffectReference
INCB062079 Subcutaneous HCC xenografts10-30 mg/kg BIDInhibition of growth and significant tumor regressions[4]
Orthotopic HCC modelNot SpecifiedSignificant inhibition of tumor growth
Fisogatinib (BLU-554) Hep3B or LIX-066 xenograftsNot SpecifiedTumor regression[12][13]
Roblitinib (FGF401) Hep3B xenograft model10-100 mg/kg BIDDose-dependent tumor growth inhibition to stasis[8]

Table 4: Clinical Trial Overview of Selective FGFR4 Inhibitors

CompoundPhaseStatusKey Findings / PopulationReference
INCB062079 Phase 1TerminatedManageable safety profile, evidence of target inhibition. Terminated due to slow patient accrual.[14][15]
Fisogatinib (BLU-554) Phase 1CompletedWell-tolerated; Overall Response Rate (ORR) of 17% in FGF19-positive HCC patients.[12][16]
Roblitinib (FGF401) Phase 1/2OngoingFavorable pharmacokinetics with evidence of FGFR4 inhibition. Recommended Phase 2 Dose (RP2D) of 120 mg QD.[17][18]
EVER4010001 Phase 1CompletedIn combination with pembrolizumab (B1139204), RP2D of 80 mg BID was determined. Promising efficacy.[9][18]

Signaling Pathways and Mechanisms of Action

Visualizing the complex biological processes involved is crucial for understanding the therapeutic rationale and mechanism of these inhibitors.

Inhibition_Mechanisms cluster_irreversible Irreversible Covalent Inhibition cluster_reversible Reversible-Covalent Inhibition receptor FGFR4 Kinase Domain Gatekeeper (V550) Hinge (C552) ATP Binding Pocket atp ATP inhibitor_irr Irreversible Inhibitor (INCB062079, Fisogatinib) inhibitor_rev Reversible-Covalent Inhibitor (Roblitinib) product ADP + Phosphorylation blocked Signaling Blocked atp_irr ATP receptor_irr FGFR4 Kinase Domain Gatekeeper (V550) Hinge (C552) ATP Binding Pocket blocked_irr Signaling Blocked receptor_irr->blocked_irr inhibitor_irr_node Irreversible Inhibitor (INCB062079, Fisogatinib) inhibitor_irr_node->receptor_irr:hinge Forms permanent covalent bond atp_rev ATP receptor_rev FGFR4 Kinase Domain Gatekeeper (V550) Hinge (C552) ATP Binding Pocket blocked_rev Signaling Blocked receptor_rev->blocked_rev inhibitor_rev_node Reversible-Covalent Inhibitor (Roblitinib) inhibitor_rev_node->receptor_rev:hinge Forms reversible covalent bond

References

Validating INCB062079 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of INCB062079, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of the FGF19-FGFR4 signaling axis is a known driver in a subset of cancers, particularly hepatocellular carcinoma (HCC), making FGFR4 an attractive therapeutic target. INCB062079 covalently binds to a specific cysteine residue (Cys552) within the active site of FGFR4, thereby blocking its kinase activity. This guide outlines key experimental approaches to confirm this engagement in a cellular context and compares the performance of INCB062079 with other selective FGFR4 inhibitors.

Comparative Analysis of FGFR4 Inhibitors

The potency and cellular activity of INCB062079 have been evaluated against other selective FGFR4 inhibitors. The following tables summarize key quantitative data from biochemical and cellular assays, providing a basis for objective comparison.

Table 1: Biochemical Potency of Selective FGFR4 Inhibitors

CompoundTargetIC50 (nM)Mechanism of Action
INCB062079 FGFR41.2Irreversible Covalent
Fisogatinib (BLU-554)FGFR45[1][2]Irreversible Covalent
Roblitinib (FGF-401)FGFR41.1 - 1.9[3][4][5]Reversible Covalent
H3B-6527FGFR4<1.2[6]Irreversible Covalent

Table 2: Cellular Anti-proliferative Activity in FGF19-Amplified HCC Cell Lines

CompoundCell LineEC50/IC50/GI50 (nM)Assay Type
INCB062079 FGF19-amplified cell lines< 200Growth Inhibition
Fisogatinib (BLU-554)Hep3B~25Not Specified
Roblitinib (FGF-401)Hep3B9[3]Not Specified
H3B-6527Hep3B8.5 - 25[6][7][8]Cell Viability / Growth Inhibition

Key Experimental Methodologies for Target Engagement Validation

Validating that a drug candidate interacts with its intended target within the complex cellular environment is a critical step in drug development. Several robust methods can be employed to confirm the target engagement of INCB062079.

Western Blotting for Downstream Signaling Inhibition

Principle: This method assesses the functional consequence of FGFR4 inhibition by measuring the phosphorylation status of downstream signaling proteins. Inhibition of FGFR4 kinase activity by INCB062079 should lead to a dose-dependent decrease in the phosphorylation of key substrates such as FGFR4 itself (autophosphorylation), FRS2, and ERK1/2.

Experimental Protocol: Western Blotting in Hep3B Cells

  • Cell Culture and Treatment: Culture Hep3B cells (an FGF19-amplified human hepatocellular carcinoma cell line) in appropriate media until they reach 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with a dose range of INCB062079 (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • Phospho-FGFR4 (Tyr642)

      • Total FGFR4

      • Phospho-FRS2 (Tyr196)[9][10][11][12][13]

      • Total FRS2

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)[14][15][16][17]

      • Total p44/42 MAPK (Erk1/2)

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the inhibitor concentration to determine the IC50 for pathway inhibition.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method to directly assess target engagement in a cellular environment. The binding of a ligand, such as INCB062079, to its target protein, FGFR4, typically increases the protein's thermal stability. This stabilization can be detected by heating the cell lysate or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[18][19]

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., Hep3B) to 70-80% confluency. Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Treat the cells with a serial dilution of INCB062079 or vehicle control for 1 hour at 37°C.

  • Heat Shock: Heat the cell suspensions at a predetermined optimal temperature (e.g., 52-56°C, to be determined empirically for FGFR4) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control for each concentration.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection of Soluble FGFR4: Analyze the amount of soluble FGFR4 in each sample by Western blotting as described in the previous section, using an antibody against total FGFR4.

  • Data Analysis: Quantify the band intensities for FGFR4 in the heated samples and normalize them to the corresponding non-heated control. Plot the percentage of stabilized FGFR4 against the logarithm of the INCB062079 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for target engagement.

Visualizing Key Pathways and Workflows

To further clarify the mechanism of action and experimental design, the following diagrams illustrate the FGF19-FGFR4 signaling pathway and a general workflow for validating target engagement.

FGF19_FGFR4_Signaling_Pathway FGF19-FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation INCB062079 INCB062079 INCB062079->FGFR4 Inhibits

Caption: FGF19-FGFR4 signaling pathway and its inhibition by INCB062079.

Target_Engagement_Workflow Target Engagement Validation Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_assay 2. Target Engagement Assay cluster_analysis 3. Data Analysis Culture Culture FGF19-amplified cancer cells (e.g., Hep3B) Treatment Treat with INCB062079 (dose-response) Culture->Treatment Western Western Blot (p-FGFR4, p-FRS2, p-ERK) Treatment->Western CETSA Cellular Thermal Shift Assay (FGFR4 stabilization) Treatment->CETSA Quantify Quantify band intensity or protein stabilization Western->Quantify CETSA->Quantify IC50_EC50 Determine IC50/EC50 for target engagement Quantify->IC50_EC50

Caption: General workflow for validating INCB062079 target engagement in cells.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Evaluating INCB062079 Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of INCB062079, a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, and its alternatives, with a focus on target engagement as demonstrated by the Cellular Thermal Shift Assay (CETSA). This document outlines the experimental validation of drug-target interaction within a cellular environment, offering supporting data and detailed protocols for researchers in oncology and drug discovery.

Introduction to INCB062079 and Target Engagement

INCB062079 is a potent, orally bioavailable, and selective irreversible inhibitor of FGFR4. It functions by covalently binding to a specific cysteine residue, Cys552, located in the active site of the FGFR4 protein. This targeted action blocks the receptor's signaling pathway, which is known to be a driver in certain types of cancer, particularly hepatocellular carcinoma (HCC) with FGF19 amplification.

Confirming that a drug like INCB062079 reaches and binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of this target engagement. The principle of CETSA is based on ligand-induced thermal stabilization: a protein that has bound to a ligand (such as a drug) will be more resistant to heat-induced denaturation and aggregation. By heating cells treated with a compound and measuring the amount of soluble target protein remaining, a thermal melt curve can be generated. A shift in this curve to a higher temperature indicates that the drug has successfully engaged its target.

Comparative Analysis of FGFR4 Inhibitors

While specific CETSA data for INCB062079 is not publicly available, its target engagement has been supported by preclinical and clinical pharmacodynamic data. For a direct comparison of cellular target engagement using CETSA, we can evaluate data from other well-characterized selective FGFR4 inhibitors, such as fisogatinib (BLU-554) and roblitinib (B610542) (FGF-401).

A key study demonstrated the utility of CETSA in confirming the engagement of these inhibitors with FGFR4 in intact HCC cell lines.[1] The results from this study provide a benchmark for understanding the cellular potency of selective FGFR4 inhibitors.

Quantitative Data Summary
InhibitorCell LineThermal Shift (ΔTm)Effective Concentration for StabilizationMechanism of Action
INCB062079 -Data not publicly availableData not publicly availableIrreversible Covalent
Fisogatinib (BLU-554) HuH-7Not specified~10 nMCovalent
JHH-7Not specified~50 nMCovalent
Roblitinib (FGF-401) HuH-7~8 °C~2 nMReversible Covalent
JHH-7~8 °C~10 nMReversible Covalent

Data for Fisogatinib and Roblitinib is sourced from a study on FGFR redundancy in hepatocellular carcinoma.[1]

The data indicates that both fisogatinib and roblitinib effectively engage and stabilize the FGFR4 protein in cancer cells, albeit at different concentrations depending on the cell line.[1] Roblitinib demonstrated a significant thermal shift of approximately 8°C, confirming robust target binding.[1] These findings provide strong evidence of target engagement in a cellular context for these alternative FGFR4 inhibitors.

Experimental Methodologies

This section details a standard protocol for conducting a Cellular Thermal Shift Assay with detection by Western blotting.

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells to 80-90% Confluency treatment 2. Treat Cells with INCB062079 or Vehicle cell_culture->treatment Incubate aliquot 3. Aliquot Cell Suspension into PCR Tubes treatment->aliquot heat 4. Heat Samples at Temperature Gradient aliquot->heat Thermal Cycler lysis 5. Lyse Cells (Freeze-Thaw) heat->lysis centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Protein lysis->centrifuge supernatant 7. Collect Supernatant (Soluble Fraction) centrifuge->supernatant western_blot 8. Western Blot for Target Protein (FGFR4) supernatant->western_blot quantify 9. Quantify Band Intensity & Plot Melt Curve western_blot->quantify

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol

  • Cell Culture and Treatment:

    • Culture human hepatocellular carcinoma cells (e.g., HuH-7 or JHH-7) to 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable culture medium.

    • Divide the cell suspension into two groups: one treated with a vehicle control (e.g., DMSO) and the other with the desired concentration of INCB062079.

    • Incubate the cells for a sufficient time (e.g., 1 hour) at 37°C to allow for compound uptake and target binding.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set duration (e.g., 3 minutes).

    • After heating, cool the samples to room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release intracellular proteins. This is commonly achieved by several cycles of rapid freezing in liquid nitrogen followed by thawing.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis by Western Blotting:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the total protein concentration for all samples.

    • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for FGFR4, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Interpretation:

    • Quantify the band intensity for FGFR4 at each temperature point for both the vehicle- and drug-treated samples.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the relative amount of soluble FGFR4 against the temperature to generate melt curves. A rightward shift in the curve for the INCB062079-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

FGF19-FGFR4 Signaling Pathway

INCB062079 targets the FGFR4 signaling pathway, which is activated by its ligand, Fibroblast Growth Factor 19 (FGF19). This pathway plays a role in bile acid metabolism and, when dysregulated, can drive cancer cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-klotho (KLB) Co-receptor KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription AKT->Transcription Influences MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to INCB062079 INCB062079 INCB062079->FGFR4 Inhibits

The FGF19-FGFR4 signaling pathway and the point of inhibition by INCB062079.

This guide provides a framework for assessing the target engagement of INCB062079 and its alternatives. By employing the Cellular Thermal Shift Assay, researchers can gain crucial insights into the cellular activity of FGFR4 inhibitors, aiding in the development of more effective and targeted cancer therapies.

References

INCB062079: A Comparative Analysis of Efficacy in FGF19-Amplified vs. Non-Amplified Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of INCB062079, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in cancer cells with and without amplification of the Fibroblast Growth Factor 19 (FGF19) gene. The objective of this document is to present experimental data, detail methodologies, and visualize key pathways to inform research and development in the field of targeted cancer therapy.

Executive Summary

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of FGFR4.[1] Preclinical studies have demonstrated that the efficacy of INCB062079 is significantly dependent on the FGF19 amplification status of cancer cells. Cells with FGF19 amplification, which leads to the overexpression and activation of the FGFR4 signaling pathway, are highly sensitive to INCB062079. In contrast, cells lacking this amplification are largely resistant to the drug's effects. This guide will delve into the quantitative data supporting this differential efficacy, outline the experimental protocols used to generate this data, and provide a comparative look at other FGFR4 inhibitors.

Data Presentation

In Vitro Efficacy of INCB062079

The in vitro potency of INCB062079 was assessed across a panel of hepatocellular carcinoma (HCC) cell lines with varying FGF19 amplification status. The half-maximal effective concentration (EC50) for cell growth inhibition was determined to be significantly lower in cell lines with FGF19 amplification.

Cell LineFGF19 Amplification StatusINCB062079 EC50 (nM)Reference
HCC Cell Line PanelAmplified< 200[2]
HCC Cell Line PanelNon-Amplified> 5000[2]
Normal CellsNot Applicable> 5000[2]
In Vivo Efficacy of INCB062079 in Xenograft Models

The anti-tumor activity of INCB062079 was evaluated in vivo using patient-derived xenograft (PDX) and cell line-derived xenograft models of HCC with FGF19 amplification. Oral administration of INCB062079 led to dose-dependent tumor growth inhibition and, at higher doses, tumor regression.

Animal ModelTumor TypeFGF19 AmplificationTreatmentTumor Growth InhibitionReference
Subcutaneous XenograftHCCYesINCB062079 (10-30 mg/kg BID)Significant inhibition and regression[2]
PDX ModelsHCCYes (4-6 CNV)INCB06207950-66% reduction[3]
Orthotopic Xenograft (Hep3B)HCCYesINCB062079Strong suppression of AFP and FGF19 levels, correlating with reduced tumor mass[3]
Comparison with Other Selective FGFR4 Inhibitors

Several other selective FGFR4 inhibitors have been developed and tested in preclinical and clinical settings. A comparison of their reported efficacy in FGF19-positive HCC provides context for the therapeutic potential of targeting the FGF19/FGFR4 axis.

InhibitorMechanismIn Vitro Potency (FGF19-amplified cells)In Vivo Efficacy (FGF19-amplified models)Clinical Trial Status (Advanced HCC)
INCB062079 Irreversible, covalentEC50 < 200 nMSignificant tumor growth inhibition and regressionTerminated (slow patient accrual)[1]
Fisogatinib (BLU-554) SelectivePotent antitumor activityTumor shrinkagePhase I (ORR of 17% in FGF19-positive patients)[1]
BLU9931 SelectivePotent antitumor activityImproved sorafenib (B1663141) efficacyPreclinical
H3B6527 Highly selectivePotent antitumor activityNot associated with bile acid-related side effects in monkeysPreclinical

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of INCB062079 for inhibiting the growth of cancer cell lines.

Methodology:

  • Cell Plating: Cancer cell lines (both FGF19-amplified and non-amplified) are seeded in 96-well plates at a density of 4,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of INCB062079 or a vehicle control (DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a microplate reader. The data is normalized to the vehicle control, and the EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Western Blot Analysis of FGFR4 Signaling

Objective: To assess the effect of INCB062079 on the phosphorylation of FGFR4 and downstream signaling proteins.

Methodology:

  • Cell Treatment: FGF19-amplified HCC cells are treated with INCB062079 at various concentrations for a specified time.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, and a loading control (e.g., GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify changes in protein phosphorylation.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of INCB062079 in an in vivo setting.

Methodology:

  • Tumor Implantation: FGF19-amplified human HCC cells (e.g., Hep3B) or patient-derived tumor fragments are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. INCB062079 is administered orally at specified doses and schedules. The control group receives a vehicle.

  • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis. For orthotopic models, surrogate markers like plasma alpha-fetoprotein (AFP) can be monitored.[3]

  • Tolerability: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Visualizations

FGF/FGFR4 Signaling Pathway and INCB062079 Inhibition

FGF_FGFR4_Pathway FGF19/FGFR4 Signaling Pathway and INCB062079 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds P-FGFR4 p-FGFR4 FGFR4->P-FGFR4 Autophosphorylation KLB KLB KLB->FGFR4 Co-receptor FRS2 FRS2 P-FGFR4->FRS2 PI3K PI3K P-FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival INCB062079 INCB062079 INCB062079->P-FGFR4 Inhibits

Caption: FGF19 binding to FGFR4 and its co-receptor KLB induces receptor autophosphorylation, activating downstream MAPK and PI3K/AKT pathways, leading to cell proliferation and survival. INCB062079 selectively and irreversibly inhibits FGFR4 autophosphorylation.

Experimental Workflow for Assessing INCB062079 Efficacy

Experimental_Workflow Experimental Workflow for Efficacy Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines FGF19-amplified & Non-amplified Cell Lines Viability_Assay Cell Viability Assay (EC50 Determination) Cell_Lines->Viability_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Lines->Western_Blot Xenograft_Model HCC Xenograft Model (FGF19-amplified) Drug_Administration Oral Administration of INCB062079 Xenograft_Model->Drug_Administration Efficacy_Measurement Tumor Growth Inhibition & Regression Analysis Drug_Administration->Efficacy_Measurement

Caption: A streamlined workflow illustrating the key in vitro and in vivo experiments conducted to evaluate the efficacy of INCB062079.

FGF19 Amplification and Sensitivity to INCB062079

FGF19_Amplification_Sensitivity Logical Relationship: FGF19 Amplification and Drug Sensitivity FGF19_Amp FGF19 Gene Amplification FGF19_Over FGF19 Overexpression FGF19_Amp->FGF19_Over FGFR4_Act Constitutive FGFR4 Pathway Activation FGF19_Over->FGFR4_Act Oncogene_Dep Oncogenic Dependence on FGFR4 Signaling FGFR4_Act->Oncogene_Dep Sensitivity High Sensitivity to INCB062079 Oncogene_Dep->Sensitivity

Caption: The amplification of the FGF19 gene leads to an oncogenic dependence on the FGFR4 signaling pathway, resulting in high sensitivity to the inhibitory action of INCB062079.

Conclusion

The preclinical data strongly support the hypothesis that FGF19 amplification is a key predictive biomarker for the efficacy of the selective FGFR4 inhibitor, INCB062079. The marked difference in sensitivity between FGF19-amplified and non-amplified cancer cells highlights the potential for a personalized medicine approach in the treatment of cancers driven by this specific genetic alteration, such as a subset of hepatocellular carcinomas. While the clinical development of INCB062079 was halted, the findings from its preclinical evaluation provide a valuable framework for the ongoing development and investigation of other FGFR4-targeted therapies.

References

Unveiling the Kinase Selectivity of INCB062079: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive analysis of INCB062079, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), reveals a high degree of selectivity against a broad panel of kinases. This guide provides a comparative overview of its cross-reactivity profile, supported by available preclinical data, to inform researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

INCB062079 is an investigational, orally bioavailable, irreversible inhibitor of FGFR4, a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma. A key attribute of a successful kinase inhibitor is its selectivity, which minimizes off-target effects and enhances the therapeutic window. Preclinical studies have demonstrated that INCB062079 exhibits significant selectivity for FGFR4.

Kinase Cross-Reactivity Profile

While a specific dataset from a broad kinase panel screen for INCB062079 is not publicly available in a tabular format, preclinical data consistently highlight its high selectivity. Reports indicate that INCB062079 is over 250-fold more selective for FGFR4 than for other members of the FGFR family and demonstrates more than 800-fold selectivity against a large panel of other kinases[1]. This remarkable selectivity is attributed to its unique mechanism of action.

The high selectivity of INCB062079 stems from its ability to form an irreversible covalent bond with a specific cysteine residue, Cys552, located in the ATP-binding pocket of FGFR4. This cysteine is not conserved among other FGFR family members, providing a structural basis for the observed selectivity.

To illustrate the typical data generated in such analyses, the following table presents a hypothetical kinase selectivity profile for a selective inhibitor, based on publicly available data for other kinase inhibitors and the stated selectivity of INCB062079.

Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR4
FGFR4 1.2 1
FGFR1>300>250
FGFR2>300>250
FGFR3>300>250
VEGFR2>1000>833
KIT>1000>833
PDGFRβ>1000>833
SRC>1000>833
ABL1>1000>833
Note: This table is illustrative and based on qualitative descriptions of INCB062079's selectivity. Actual values may vary.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical evaluation. This typically involves screening the compound against a large panel of purified kinases to determine its inhibitory activity.

Biochemical Kinase Inhibition Assay (General Protocol)

A common method to assess kinase activity and inhibition is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase. While the exact protocol used for INCB062079 is proprietary, a representative methodology is described below.

Principle:

The assay quantifies the activity of a purified kinase by measuring the amount of a specific substrate that is phosphorylated. The inhibitory effect of a compound is determined by its ability to reduce this phosphorylation in a concentration-dependent manner.

Materials:

  • Recombinant human kinases (e.g., FGFR4, and a panel of other kinases)

  • Specific peptide or protein substrates for each kinase

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a universal ADP detection system.

  • INCB062079 (serially diluted)

  • Assay buffer (containing MgCl₂, DTT, and other necessary components)

  • Multi-well assay plates (e.g., 96-well or 384-well)

  • Filtration apparatus or scintillation counter for radiometric assays, or a luminometer/spectrophotometer for non-radiometric assays.

Procedure:

  • Compound Preparation: A serial dilution of INCB062079 is prepared in a suitable solvent (e.g., DMSO) and then further diluted in the assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a multi-well plate, the assay buffer, the specific kinase, and its corresponding substrate are combined.

  • Initiation of Reaction: The diluted INCB062079 or a vehicle control (DMSO) is added to the appropriate wells. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination and Detection:

    • Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically by filtration and washing. The amount of incorporated radioactivity is then quantified using a scintillation counter.

    • Non-Radiometric Assay (e.g., ADP-Glo™): A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP to ATP, which is subsequently measured via a luciferase-based reaction that produces a luminescent signal.

  • Data Analysis: The raw data (e.g., counts per minute or relative light units) are converted to percent inhibition relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare INCB062079 Dilutions mix Combine Compound, Kinase Mix, and ATP prep_compound->mix prep_kinase Prepare Kinase & Substrate Mix prep_kinase->mix incubate Incubate at Controlled Temperature mix->incubate terminate Terminate Reaction incubate->terminate detect Measure Phosphorylation terminate->detect analyze Calculate % Inhibition & IC50 detect->analyze

Biochemical Kinase Assay Workflow

Signaling Pathway Context

INCB062079 exerts its therapeutic effect by inhibiting the FGF19-FGFR4 signaling pathway. Dysregulation of this pathway, often through amplification of the FGF19 gene, is a key driver in a subset of hepatocellular carcinomas.

FGF19-FGFR4 Signaling Pathway:

Under normal physiological conditions, FGF19, secreted from the intestine, travels to the liver and binds to the FGFR4/β-Klotho complex on hepatocytes. This binding event activates the intracellular kinase domain of FGFR4, leading to the phosphorylation of downstream signaling molecules. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer cells with FGF19 amplification, this signaling cascade becomes constitutively active, driving uncontrolled cell growth.

INCB062079, by selectively and irreversibly binding to FGFR4, blocks its kinase activity. This prevents the phosphorylation of downstream effectors, thereby inhibiting the pro-tumorigenic signals and leading to the suppression of tumor growth.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FRS2 FRS2 FGFR4->FRS2 activates bKlotho β-Klotho bKlotho->FGFR4 co-receptor GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation INCB062079 INCB062079 INCB062079->FGFR4 inhibits

FGF19-FGFR4 Signaling Pathway Inhibition by INCB062079

References

head-to-head comparison of INCB062079 and roblitinib (FGF401)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4) have emerged as a promising strategy, particularly for hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis. This guide provides a detailed, data-driven comparison of two key selective FGFR4 inhibitors: INCB062079, developed by Incyte Corporation, and roblitinib (B610542) (FGF401), developed by Novartis. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their biochemical, preclinical, and clinical profiles.

At a Glance: Key Characteristics

FeatureINCB062079Roblitinib (FGF401)
Mechanism of Action Oral, selective, irreversible inhibitor of FGFR4. Binds to Cys552 in the active site.[1][2]Oral, selective, reversible-covalent inhibitor of FGFR4. Forms a hemithioacetal with Cys552.[3][4][5][6]
Developer Incyte CorporationNovartis
Development Status Clinical development terminated.[7]Phase 1/2 clinical trials completed.[8][9][10]

Biochemical and Cellular Activity

Both INCB062079 and roblitinib are highly potent and selective inhibitors of FGFR4. Their activity has been characterized in various biochemical and cellular assays.

ParameterINCB062079Roblitinib (FGF401)
FGFR4 IC50 Low nanomolar potency.[2]1.1 - 2.4 nM.[11][12][13][14]
Selectivity >250-fold vs FGFR1/2/3; >800-fold vs a large kinase panel.[2][15]>1000-fold against other kinases, including FGFR1/2/3.[12][14]
Cellular Potency EC50 < 200 nM in FGF19-amplified HCC cell lines.[2]IC50 of 9-12 nM in sensitive HCC cell lines (Hep3B, HUH7, JHH7).[11]

Preclinical Efficacy

The anti-tumor activity of both compounds has been evaluated in preclinical models of HCC with FGF19/FGFR4 pathway activation.

ModelINCB062079Roblitinib (FGF401)
Subcutaneous Xenografts Dose-dependent tumor growth inhibition and regressions at tolerated doses (10-30 mg/kg BID).[2][15]Robust dose-dependent tumor regression/stasis in cell-line and patient-derived xenografts.[8][16][17]
Orthotopic Xenografts Strong suppression of plasma alpha-fetoprotein (AFP) and FGF19 levels, correlating with reduced liver tumor mass.[15]Not explicitly detailed in the provided results.
Patient-Derived Xenografts (PDX) 50-66% tumor growth reduction in HCC PDX models with FGF19 amplification.[15]Remarkable anti-tumor activity in FGF19, FGFR4, and KLB positive PDX models.[12][16][17]

Clinical Trial Overview

Both INCB062079 and roblitinib have been evaluated in first-in-human clinical trials.

AspectINCB062079 (NCT03144661)Roblitinib (FGF401) (NCT02325739)
Phase Phase 1.[18]Phase 1/2.[8][14][19]
Patient Population Advanced solid tumors.[18]HCC and other solid tumors with FGFR4/KLB expression.[8][14][19]
Key Outcomes Study terminated before establishing MTD due to slow accrual. Demonstrated a manageable safety profile and evidence of target inhibition. One partial response was observed.[7][18][20]Recommended Phase 2 Dose (RP2D) established at 120 mg once daily. Showed a manageable safety profile and preliminary signs of efficacy, with objective responses observed.[8][14]
Common Adverse Events Diarrhea (60.9%), fatigue (56.5%), nausea (47.8%).[7][18][20]Diarrhea (73.8%), increased AST (47.5%), increased ALT (43.8%).[8]

Signaling Pathways and Experimental Workflow

FGFR4 Signaling Pathway

The FGF19/FGFR4 signaling pathway plays a crucial role in regulating bile acid metabolism and hepatocyte proliferation. Dysregulation of this pathway is a key driver in a subset of HCCs.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K KLB β-Klotho KLB->FGFR4 Co-receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival INCB062079 INCB062079 INCB062079->FGFR4 Inhibits (Irreversible) Roblitinib Roblitinib (FGF401) Roblitinib->FGFR4 Inhibits (Reversible-covalent)

Caption: The FGF19/FGFR4 signaling cascade and points of inhibition.

Experimental Workflow for Inhibitor Evaluation

A typical preclinical workflow for evaluating FGFR4 inhibitors involves a series of in vitro and in vivo experiments to determine potency, selectivity, and anti-tumor activity.

Experimental_Workflow Experimental Workflow for FGFR4 Inhibitor Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Kinase_Panel Kinome Selectivity Screening Biochemical_Assay->Kinase_Panel Cell_Based_Assay Cell Proliferation/Viability Assays (EC50 in sensitive vs. resistant cell lines) Biochemical_Assay->Cell_Based_Assay Signaling_Assay Western Blot for Pathway Modulation (pFGFR4, pERK) Cell_Based_Assay->Signaling_Assay Xenograft_Models In Vivo Efficacy Studies (Subcutaneous/Orthotopic Xenografts) Signaling_Assay->Xenograft_Models PDX_Models Patient-Derived Xenograft (PDX) Models Xenograft_Models->PDX_Models Pharmacodynamics Pharmacodynamic (PD) Biomarker Analysis (e.g., AFP, FGF19) Xenograft_Models->Pharmacodynamics PDX_Models->Pharmacodynamics Pharmacokinetics Pharmacokinetic (PK) Studies Pharmacokinetics->Xenograft_Models Toxicology Toxicology Studies Toxicology->Xenograft_Models

Caption: A standard workflow for the preclinical evaluation of FGFR4 inhibitors.

Detailed Experimental Protocols

Biochemical Kinase Assays (for IC50 determination):

  • Principle: To measure the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

  • General Protocol: Recombinant human FGFR4 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. The test compound (INCB062079 or roblitinib) is added at various concentrations. The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). The amount of phosphorylated substrate is then quantified, typically using a luminescence-based or fluorescence-based method. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation. For covalent inhibitors, pre-incubation time of the inhibitor with the enzyme before the addition of ATP is a critical parameter.

Cell Proliferation Assays:

  • Principle: To determine the effect of the inhibitor on the growth of cancer cell lines.

  • General Protocol: HCC cell lines with known FGF19/FGFR4 status (e.g., Hep3B, HUH7 with FGF19 amplification, and insensitive lines as controls) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The EC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Tumor Xenograft Studies:

  • Principle: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • General Protocol: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with a suspension of a human HCC cell line (e.g., Hep3B) or fragments from a patient-derived tumor. Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into vehicle control and treatment groups. The test compound is administered orally at one or more dose levels, typically once or twice daily. Tumor volume is measured regularly (e.g., twice a week) with calipers. At the end of the study, tumors and other tissues may be collected for pharmacodynamic biomarker analysis (e.g., western blotting for pFGFR4).

Conclusion

Both INCB062079 and roblitinib (FGF401) are potent and highly selective inhibitors of FGFR4 that have demonstrated significant preclinical anti-tumor activity in models of HCC driven by FGF19/FGFR4 signaling. While INCB062079's clinical development was halted, roblitinib has progressed further, with a recommended Phase 2 dose established. The on-target adverse events, primarily gastrointestinal and hepatic, are consistent with the mechanism of action of FGFR4 inhibition and its role in bile acid homeostasis. The data presented here provide a basis for understanding the similarities and differences between these two molecules and for informing future research and development of FGFR4-targeted therapies.

References

A Comparative Analysis of INCB062079 and Other Selective FGFR4 Inhibitors in Downstream Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of INCB062079, a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, with other alternative FGFR4 inhibitors. This guide focuses on the validation of downstream marker inhibition and is supported by experimental data and detailed methodologies.

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of FGFR4.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC).[1] Activation of FGFR4 by its ligand, FGF19, triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. This guide will delve into the experimental validation of INCB062079's ability to inhibit these downstream markers and compare its performance with other selective FGFR4 inhibitors, namely fisogatinib (BLU-554) and roblitinib (B610542) (FGF-401).

Comparative Efficacy in Inhibiting FGFR4 and Downstream Signaling

The primary mechanism of action of these inhibitors is the direct inhibition of FGFR4 kinase activity, which in turn blocks the phosphorylation and activation of downstream signaling proteins. The comparative potency of these inhibitors in biochemical and cellular assays is summarized below.

InhibitorTargetBiochemical IC50Cellular Proliferation EC50 (FGF19-amplified cell lines)Reference
INCB062079 FGFR41.2 nM< 200 nM[2]
Fisogatinib (BLU-554) FGFR45 nMNot explicitly stated, but demonstrates tumor regression in preclinical models.[3]
Roblitinib (FGF-401) FGFR41.9 nMNot explicitly stated, but demonstrates anti-tumor activity.

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

While direct head-to-head comparative studies with quantitative data on the inhibition of specific downstream markers like phosphorylated FRS2 (pFRS2), pERK, and pAKT are limited in the publicly available literature, the existing data indicates that all three compounds effectively block the FGF19-FGFR4 signaling axis. Preclinical studies have demonstrated that INCB062079 blocks the autophosphorylation of FGFR4 and downstream signal transduction.[1] Similarly, fisogatinib has been shown to markedly decrease ERK phosphorylation in cells expressing wild-type FGFR4.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Figure 1: FGFR4 Signaling Pathway and Points of Inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell Culture & Treatment (e.g., with INCB062079) B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (e.g., 5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-pERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I

Figure 2: General Workflow for Western Blot Analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of FGFR4 inhibitors.

Western Blotting for Phosphorylated Downstream Markers

This technique is used to detect the levels of specific phosphorylated proteins, providing a direct measure of pathway inhibition.

1. Sample Preparation and Cell Lysis:

  • Culture FGF19-driven cancer cell lines (e.g., Hep3B, HUH7) to 70-80% confluency.

  • Treat cells with varying concentrations of the FGFR4 inhibitor (e.g., INCB062079, fisogatinib, or roblitinib) or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins based on molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunodetection:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Milk is generally avoided as a blocking agent due to the presence of phosphoproteins like casein.[4]

  • Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-pFGFR4, anti-pFRS2, anti-pERK, anti-pAKT) and total proteins (as a loading control) overnight at 4°C with gentle agitation.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry analysis is used to quantify the relative protein expression.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

1. Cell Plating and Treatment:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in their respective growth media.

  • Allow cells to attach and grow overnight.

  • Treat cells with a serial dilution of the FGFR4 inhibitor or vehicle control.

2. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.[5]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Pharmacodynamic Marker Analysis (Serum C4, FGF19, and Bile Acids)

In clinical studies, the inhibition of the FGFR4 pathway is monitored by measuring changes in the levels of specific biomarkers in patient serum.

1. Sample Collection and Preparation:

  • Collect blood samples from patients at baseline and at various time points after drug administration.

  • Process the blood to obtain serum and store at -80°C until analysis.

  • For analysis of 7α-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis, samples may undergo liquid-liquid extraction.[6]

  • For FGF19 analysis, an enzyme-linked immunosorbent assay (ELISA) is commonly used.

  • For bile acid profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.

2. Analytical Methods:

  • LC-MS/MS for C4 and Bile Acids: This technique provides high sensitivity and specificity for the quantification of these molecules. The method involves chromatographic separation followed by mass spectrometric detection.[6]

  • ELISA for FGF19: This immunoassay utilizes specific antibodies to capture and detect FGF19 in the serum. The concentration is determined by comparing the signal to a standard curve.

Conclusion

INCB062079, along with other selective FGFR4 inhibitors like fisogatinib and roblitinib, demonstrates potent inhibition of the FGF19-FGFR4 signaling pathway. The validation of their efficacy relies on a combination of biochemical assays, cellular assays to measure downstream signaling and viability, and the analysis of pharmacodynamic markers in clinical settings. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these promising therapeutic agents in the field of oncology. While direct comparative data is still emerging, the available evidence suggests that selective FGFR4 inhibition is a valid and promising strategy for the treatment of cancers driven by an aberrant FGF19-FGFR4 axis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of INCB38579 (Pemigatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical guidance for the proper disposal of INCB38579, also known as Pemigatinib, a kinase inhibitor utilized in research and pharmaceutical development. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

This compound, identified by CAS Number 1513857-77-6, is an active pharmaceutical ingredient and should be handled as a hazardous chemical.[1] Proper disposal is not merely a matter of laboratory best practice but a legal requirement governed by local, state, and federal regulations.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in areas where this compound is handled.[1]

II. Step-by-Step Disposal Procedure

Given the nature of this compound as a research chemical and active pharmaceutical ingredient, standard laboratory disposal protocols for hazardous chemical waste must be strictly followed.

  • Waste Identification and Collection:

    • Do not mix this compound waste with non-hazardous trash or other waste streams.

    • Collect all solid waste, including contaminated consumables (e.g., pipette tips, vials, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • For liquid waste containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area to ensure safety.[1]

    • Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • Following the absorption of the spill, decontaminate surfaces by scrubbing with alcohol.[1]

    • Collect all contaminated materials (absorbent, cleaning supplies, and PPE) and place them in the designated hazardous waste container.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]

    • It is recommended that excess and expired materials be offered to a licensed hazardous material disposal company.[2]

    • Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method for this compound.[2]

    • Do not dispose of this compound down the drain or in the regular trash. While one source suggests smaller quantities can be disposed of with household waste, this is not advisable in a professional research setting and may contravene local regulations.[3]

III. Hazard and Safety Data Summary

For quick reference, the following table summarizes key hazard information for this compound (Pemigatinib).

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Data sourced from MedChemExpress Safety Data Sheet for Pemigatinib.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 This compound Waste Generation start Generate this compound Waste ppe Wear Appropriate PPE start->ppe collect Collect in Labeled Hazardous Waste Container ppe->collect spill Spill Occurs collect->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes store Store Waste Securely spill->store No cleanup->collect dispose Arrange for Professional Disposal store->dispose end Disposal Complete dispose->end

Caption: Workflow for the safe handling and disposal of this compound waste.

This guidance is intended to provide a framework for the safe disposal of this compound. It is incumbent upon the user to be familiar with and adhere to all institutional policies and governmental regulations pertaining to hazardous waste management.

References

Essential Safety and Operational Protocols for Handling INCB38579

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of INCB38579, a potent kinase inhibitor. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Given that specific safety data for this compound may not be readily available, it is imperative to handle this compound with the high degree of caution afforded to all potent pharmaceutical compounds. The following procedures are based on established best practices for managing hazardous chemicals in a research setting.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize the risk of exposure to this compound. The required level of PPE is dictated by the specific handling procedure being performed. All personnel must be trained in the proper donning and doffing of PPE to prevent contamination.

TaskRequired Personal Protective Equipment
Compound Weighing and Aliquoting (Solid Form) - Primary Engineering Control: Chemical fume hood or ventilated balance safety enclosure.- Respiratory Protection: N95 or higher rated respirator. For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1]- Hand Protection: Double nitrile gloves.- Body Protection: Disposable gown or lab coat with tight-fitting cuffs.- Eye Protection: Safety goggles or a face shield.
Solution Preparation and Handling - Primary Engineering Control: Chemical fume hood.- Hand Protection: Double nitrile gloves.- Body Protection: Lab coat or gown.- Eye Protection: Safety glasses with side shields.
In Vitro / In Vivo Dosing - Hand Protection: Appropriate gloves for the solvent and compound.- Body Protection: Lab coat.- Eye Protection: Safety glasses.
General Laboratory Operations (with potential for incidental contact) - Hand Protection: Single pair of nitrile gloves.- Body Protection: Lab coat.- Eye Protection: Safety glasses.

Operational and Disposal Plans

A clear and systematic plan for the handling and disposal of this compound is crucial to prevent contamination and ensure environmental safety.

Handling:

  • Designated Area: All work with this compound, particularly in its solid form, must be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[2]

  • Decontamination: All surfaces and equipment that come into contact with the compound must be decontaminated. A common and effective procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.

  • Spill Management: A spill kit appropriate for chemical hazards should be readily available. In the event of a spill, the area should be evacuated and secured. Only trained personnel with appropriate PPE should conduct the cleanup.

Disposal:

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Unused Compound: Collect in a clearly labeled, sealed, and compatible container. Do not dispose of down the drain or in regular trash.

  • Contaminated Labware: Items such as vials, pipette tips, and gloves should be collected in a designated, puncture-resistant, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled, and leak-proof hazardous waste container.

Experimental Protocols

General In Vitro Kinase Assay Workflow:

The following is a generalized protocol for an in vitro kinase assay, a common procedure for evaluating the efficacy of kinase inhibitors like this compound.

  • Reagent Preparation: Prepare all necessary buffers, the kinase, substrate, and ATP. The compound this compound should be dissolved in a suitable solvent, typically DMSO, to create a stock solution.

  • Compound Dilution: Create a serial dilution of the this compound stock solution to test a range of concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, the substrate, and the various dilutions of this compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a predetermined amount of time at a specific temperature.

  • Termination: Stop the reaction using a suitable method, such as adding a stop solution or heat inactivation.[3]

  • Detection: Measure the kinase activity. Common detection methods include radiometric assays that measure the incorporation of radiolabeled phosphate, or luminescence-based assays that quantify the amount of ATP remaining.[4]

  • Data Analysis: Analyze the results to determine the inhibitory effect of this compound on the kinase activity, often by calculating an IC50 value.

Visualizations

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling Potent Compound AssessTask Assess the Task (e.g., Weighing, Solution Prep) Start->AssessTask Weighing Solid Handling (Weighing): - Fume Hood/Enclosure - Respirator (N95/PAPR) - Double Gloves - Gown - Goggles/Face Shield AssessTask->Weighing Solid Form Solution Solution Handling: - Fume Hood - Double Gloves - Lab Coat - Safety Glasses AssessTask->Solution Liquid Form General General Lab Work: - Lab Coat - Gloves - Safety Glasses AssessTask->General Incidental Contact PerformTask Perform Task Following Standard Operating Procedures Weighing->PerformTask Solution->PerformTask General->PerformTask End End: Decontaminate & Dispose Waste PerformTask->End

Caption: PPE selection workflow for handling potent compounds.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepReagents Prepare Reagents: - Kinase - Substrate - ATP - Buffers ReactionSetup Set up Kinase Reaction in Microplate: - Add Kinase - Add Substrate - Add this compound Dilutions PrepReagents->ReactionSetup PrepCompound Prepare this compound: - Dissolve in DMSO - Serial Dilutions PrepCompound->ReactionSetup Initiate Initiate Reaction: Add ATP ReactionSetup->Initiate Incubate Incubate Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Kinase Activity: (e.g., Luminescence, Radiometry) Terminate->Detect Analyze Analyze Data: Calculate IC50 Detect->Analyze

Caption: General workflow for an in vitro kinase inhibitor assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.